Nonacosan-14-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
nonacosan-14-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXCBXEUEQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541316 | |
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34394-12-2 | |
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Nonacosan-14-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nonacosan-14-ol is a secondary fatty alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms. It is classified as a long-chain fatty alcohol. These molecules are known for their hydrophobic nature due to the long aliphatic chain. This compound can be found in the common pea, making it a potential biomarker for the consumption of this food product[1]. Despite its presence in nature, detailed experimental data on its physical and chemical properties are sparse. This guide aims to provide a thorough overview of the available predicted data and to offer a general experimental framework for its characterization.
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of this compound are largely unavailable in the public domain. The following tables summarize the predicted properties based on computational models, which can serve as estimations for experimental design.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | PubChem[2] |
| Molecular Weight | 424.8 g/mol | PubChem[2] |
| Monoisotopic Mass | 424.464416533 Da | PubChem[2] |
| Water Solubility | 1.2 x 10⁻⁵ g/L | ALOGPS[1] |
| logP (Octanol-Water Partition Coefficient) | 10.35 | ALOGPS[1] |
| logS (Aqueous Solubility) | -7.6 | ALOGPS[1] |
| pKa (Strongest Acidic) | 18.48 | ChemAxon[1] |
| pKa (Strongest Basic) | -1.3 | ChemAxon[1] |
| Polar Surface Area | 20.23 Ų | ChemAxon[1] |
| Rotatable Bond Count | 26 | ChemAxon[1] |
| Hydrogen Bond Donor Count | 1 | ChemAxon[1] |
| Hydrogen Bond Acceptor Count | 1 | ChemAxon[1] |
General Experimental Properties of Long-Chain Fatty Alcohols
To provide context, the following table lists general properties of long-chain fatty alcohols. It is important to note that these are general characteristics and may not precisely reflect the properties of this compound.
| Property | General Observation for Long-Chain Fatty Alcohols |
| Appearance | Waxy solids at room temperature. |
| Solubility | Generally insoluble in water, but soluble in organic solvents like ethanol, ether, and chloroform. |
| Boiling Point | High boiling points that increase with chain length. |
| Melting Point | Melting points that increase with chain length. |
Experimental Protocols
While specific experimental protocols for the determination of this compound's physicochemical properties are not available, a general methodology for the analysis of long-chain alcohols from natural sources can be adapted. The following protocol is a representative example for the extraction and characterization of long-chain fatty alcohols from a plant matrix.
General Protocol for the Analysis of Long-Chain Alcohols
This protocol is based on methods used for the analysis of policosanols from vegetable oil and can be adapted for the characterization of this compound.
1. Saponification:
- Mix 5 g of the sample (e.g., lipid extract from a natural source) with 50 mL of a 12% (w/v) solution of potassium hydroxide in ethanol.
- Heat the mixture at 60°C for 1.5 hours.
- After cooling, add 50 mL of water to the mixture.
2. Extraction of Unsaponifiable Matter:
- Extract the unsaponifiable matter four times with 50 mL of petroleum ether.
- Wash the combined petroleum ether extracts with 50 mL of an ethanol/water mixture (1:1, v/v).
- Dry the lipid fraction under a stream of nitrogen.
- Dissolve the dried extract in chloroform for analysis by Thin-Layer Chromatography (TLC).
3. Thin-Layer Chromatography (TLC):
- Separate the alcohol sub-fractions using one-dimensional TLC with a mobile phase of hexane/ethanol (65:35, v/v).
- After development, spray the plates with a primuline solution and visualize under UV light.
- Scrape the bands corresponding to aliphatic alcohols and extract them three times with a chloroform/ethanol mixture (1:1, v/v).
4. Derivatization and Gas Chromatography (GC) Analysis:
- Mix the extracted aliphatic alcohols with 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of chlorotrimethylsilane (TMCS).
- Vortex the mixture and heat at 60°C for 30 minutes for silylation.
- Directly inject the silylated solution into a gas chromatograph for analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the characterization of long-chain fatty alcohols.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Long-chain fatty alcohols, in general, are known to be components of waxes and can have roles in energy storage and as signaling molecules in some organisms. However, further research is required to elucidate the specific biological functions of this compound.
Conclusion
This compound remains a poorly characterized long-chain fatty alcohol. While computational methods provide valuable estimates of its physicochemical properties, there is a clear need for experimental validation. The general protocols outlined in this guide can serve as a starting point for researchers aiming to isolate and characterize this compound. Future studies are warranted to determine its precise physical and chemical properties, as well as to investigate its potential biological roles. This foundational knowledge will be crucial for any future applications in drug development or other scientific fields.
References
Nonacosan-14-ol: A Technical Guide to Natural Sources, Extraction, and Analysis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Nonacosan-14-ol, a long-chain secondary alcohol with significant biological roles. The document details its natural occurrences, quantitative data, and in-depth protocols for its extraction and analysis.
Natural Sources of this compound
This compound has been identified in both the plant and insect kingdoms. Its primary roles are associated with surface-level functions, owing to its presence in epicuticular waxes and cuticular lipids.
-
Plant Kingdom: this compound is a component of the epicuticular wax of various plants. Notably, it has been identified in the leaves of Bauhinia forficata, a species of flowering tree. The epicuticular wax serves as a protective barrier against environmental stressors.
-
Insect Kingdom: In insects, this compound functions as a contact sex pheromone. It has been identified in the cuticular lipids of the female mosquito Aedes aegypti, the primary vector for diseases such as dengue and Zika fever. In this context, the compound plays a crucial role in mating behavior.
Quantitative Data
The concentration of this compound varies significantly between sources. The following table summarizes the available quantitative data from the existing literature.
| Natural Source | Organism | Amount / Concentration | Analytical Method |
| Cuticular Lipids | Aedes aegypti (female mosquito) | ~100 ng / female | GC-MS |
Extraction and Isolation Protocols
The extraction of this compound is primarily achieved through solvent washing of the source material, followed by purification and analysis. The following protocols are synthesized from methodologies described for epicuticular wax and cuticular lipid analysis.
Protocol for Extraction from Plant Material (e.g., Bauhinia forficata leaves)
This protocol details the extraction of epicuticular wax to isolate this compound.
-
Sample Preparation: Freshly collected leaves are air-dried at room temperature for 48 hours.
-
Solvent Extraction:
-
A known weight of dried leaves (e.g., 100 g) is immersed in a suitable volume of chloroform (e.g., 500 mL) for a short duration (e.g., 60 seconds) to dissolve the epicuticular wax without extracting internal lipids.
-
The immersion is repeated with a fresh batch of solvent to ensure complete extraction.
-
-
Filtration and Concentration:
-
The chloroform extracts are combined and filtered through glass wool to remove particulate matter.
-
The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude wax extract.
-
-
Fractionation (Optional): The crude wax can be further fractionated using column chromatography on silica gel to separate different lipid classes. Non-polar solvents like hexane are used to elute hydrocarbons, while more polar solvents will elute alcohols like this compound.
Protocol for Extraction from Insects (e.g., Aedes aegypti)
This protocol is adapted for the extraction of cuticular lipids containing this compound.
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Sample Collection: Mosquitoes are immobilized by cold treatment (e.g., -20°C for 10 minutes).
-
Solvent Extraction:
-
A specific number of whole insects (e.g., 10 females) are immersed in a small volume of a non-polar solvent like hexane (e.g., 1 mL) for 5-10 minutes.
-
The solvent is carefully transferred to a clean vial.
-
-
Concentration: The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the cuticular lipid extract.
-
Derivatization (for GC-MS analysis): For improved chromatographic resolution and mass spectral analysis, the hydroxyl group of this compound can be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of this compound.
-
Sample Preparation: The dried extract is redissolved in a known volume of an appropriate solvent (e.g., hexane or chloroform). An internal standard (e.g., a deuterated alkane) is added for accurate quantification.
-
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode, with an injector temperature of ~280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10-15°C/min to 300-320°C.
-
Final hold: 10-20 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Ion Source Temperature: ~230°C.
-
-
-
Identification: this compound is identified by its retention time and by comparing its mass spectrum with reference spectra from libraries (e.g., NIST). The mass spectrum of its silylated derivative will show characteristic fragments.
Biological Role and Putative Reception Pathway
In Aedes aegypti, this compound acts as a contact sex pheromone, mediating mating recognition. While the specific signaling cascade for this compound has not been fully elucidated, a generalized pathway for insect contact pheromone reception can be proposed. The pheromone, present on the female's cuticle, is likely detected by gustatory receptors on the male's legs or antennae upon physical contact. This interaction would trigger a neuronal signal leading to a behavioral response.
Caption: Generalized pathway for insect contact pheromone reception.
Integrated Experimental Workflow
The following diagram illustrates the logical workflow from sample collection to final analysis and bioassay, providing a comprehensive overview of the experimental process for studying this compound.
Caption: Experimental workflow for this compound research.
The Biosynthesis of Nonacosan-14-ol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant cuticular wax is a complex mixture of hydrophobic compounds that forms a protective layer on the epidermis of terrestrial plants. This layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens and herbivores.[1] The composition of cuticular wax is diverse and includes very-long-chain fatty acids (VLCFAs), alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1][2] Nonacosan-14-ol is a secondary alcohol component of cuticular wax in some plant species. Understanding the biosynthesis of such compounds is of significant interest for applications in agriculture, biotechnology, and drug development, as these pathways can be engineered to enhance plant stress tolerance or to produce valuable biochemicals.
This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins in the plastids and continues in the endoplasmic reticulum of epidermal cells. The overall pathway can be divided into two major stages: the synthesis of very-long-chain fatty acid (VLCFA) precursors and the subsequent modification of these precursors to form secondary alcohols.
Very-Long-Chain Fatty Acid (VLCFA) Elongation
The initial precursors for all cuticular wax components are C16 and C18 fatty acids synthesized in the plastids.[3] These are then exported to the cytoplasm and elongated in the endoplasmic reticulum by a fatty acid elongase (FAE) complex.[1][4] This complex catalyzes the addition of two-carbon units from malonyl-CoA to the growing acyl chain through a cycle of four reactions:
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Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is a rate-limiting step that determines the final chain length of the VLCFA.[3]
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Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).
-
Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).
-
Reduction: Catalyzed by enoyl-CoA reductase (ECR).
This cycle is repeated until the desired chain length, in this case, a C29 acyl-CoA, is achieved.
The Alkane-Forming Pathway and Secondary Alcohol Formation
The C29 acyl-CoA is then shunted into the alkane-forming pathway, which leads to the production of alkanes, secondary alcohols, and ketones.[4]
-
Reduction to Aldehyde: The C29 acyl-CoA is first reduced to a C29 aldehyde.
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Decarbonylation to Alkane: The C29 aldehyde undergoes decarbonylation to form the C29 alkane, nonacosane. This step is catalyzed by a complex that includes the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins.
-
Hydroxylation to Secondary Alcohol: The C29 alkane, nonacosane, is then hydroxylated to form this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically the Mid-chain Alkane Hydroxylase 1 (MAH1).[3] MAH1 introduces a hydroxyl group at or near the center of the alkane chain.
The overall biosynthesis pathway is visualized in the diagram below.
References
- 1. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]
- 2. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectral Analysis of Nonacosan-14-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectral analysis of Nonacosan-14-ol, a long-chain secondary alcohol. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Spectroscopic Data Summary
The following tables summarize the key spectral data anticipated for this compound based on established principles of organic spectroscopy and data for analogous long-chain alcohols.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.58 | Multiplet | 1H | CH-OH |
| ~1.54 | Multiplet | 2H | CH₂ adjacent to CH-OH |
| ~1.25 | Broad Singlet | ~50H | Methylene chain protons (CH₂) |
| ~0.88 | Triplet | 6H | Terminal methyl protons (CH₃) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~72.0 | CH-OH |
| ~37.5 | CH₂ adjacent to CH-OH |
| ~31.9 | Methylene chain carbons |
| ~29.7 | Methylene chain carbons |
| ~29.4 | Methylene chain carbons |
| ~25.6 | Methylene chain carbons |
| ~22.7 | Methylene chain carbons |
| ~14.1 | Terminal methyl carbons (CH₃) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 424 | [M]⁺ (Molecular Ion) |
| 406 | [M-H₂O]⁺ |
| 227 | Fragmentation at C13-C14 bond |
| 199 | Fragmentation at C14-C15 bond |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2920 | Strong | C-H stretch (alkane methylene) |
| ~2850 | Strong | C-H stretch (alkane methyl) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1065 | Medium | C-O stretch (secondary alcohol) |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically employed.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: A spectral width of approximately 12 ppm is set.
-
Acquisition Time: An acquisition time of around 3-4 seconds is used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is applied.
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
-
Spectral Width: A spectral width of approximately 220 ppm is set.
-
Acquisition Time: An acquisition time of about 1-2 seconds is used.
-
Relaxation Delay: A relaxation delay of 2 seconds is applied.
-
Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.
-
Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For long-chain alcohols, EI is common for observing fragmentation patterns.
Data Acquisition (EI-MS):
-
Ionization Energy: A standard electron energy of 70 eV is used.
-
Ion Source Temperature: The ion source is typically heated to 200-250 °C.
-
Mass Range: The mass analyzer is set to scan a mass-to-charge (m/z) range of approximately 50 to 500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Thin Film: A small amount of the sample is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Data Acquisition:
-
Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
-
Sample Scan: The sample is placed in the spectrometer, and the spectrum is recorded.
-
Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral analysis of a compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
Solubility of Nonacosan-14-ol in different organic solvents
Executive Summary
Nonacosan-14-ol is a long-chain fatty alcohol with a 29-carbon backbone and a hydroxyl group at the 14th position. Its significant lipophilicity, conferred by the long alkyl chain, and the single polar hydroxyl group define its solubility characteristics. While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a framework for its determination. This document outlines the theoretical solubility profile of this compound, a detailed experimental protocol for quantitative solubility determination using the isothermal equilibrium method, and a structured template for data presentation.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a dual nature:
-
Hydrophobic Component: The 29-carbon alkyl chain is the dominant feature, making the molecule highly nonpolar and lipophilic.
-
Hydrophilic Component: The single secondary hydroxyl (-OH) group provides a site for hydrogen bonding, introducing a minor polar characteristic.
Based on this structure, the expected solubility trend is as follows:
-
High Solubility: In nonpolar organic solvents (e.g., hexane, toluene, chloroform, diethyl ether) where van der Waals forces are the primary intermolecular interactions.
-
Moderate to Low Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) where dipole-dipole interactions are more prominent. The long alkyl chain will limit solubility despite the solvent's polarity.
-
Very Low to Insoluble: In polar protic solvents (e.g., ethanol, methanol, water). While the hydroxyl group can form hydrogen bonds with these solvents, the overwhelmingly large nonpolar chain prevents significant dissolution.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To obtain precise quantitative data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a step-by-step guide for determining the solubility of this compound.
3.1 Materials and Equipment
-
This compound (high purity, >98%)
-
Analytical grade organic solvents
-
Analytical balance (±0.01 mg)
-
Scintillation vials or sealed glass flasks (e.g., 20 mL)
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge capable of holding the chosen vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS).
-
Volumetric flasks and pipettes for standard preparation.
3.2 Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure equilibrium with the solid phase is achieved.
-
Dispense a known volume (e.g., 5 mL) of the selected organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to rest in the thermal bath for at least 2 hours to let undissolved solid settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid particles.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine particulate matter.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Record the dilution factor accurately.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound with known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., GC-MS or HPLC).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express solubility in appropriate units, such as mg/mL or mol/L.
-
The entire experimental workflow is visualized in the diagram below.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Data Presentation
Quantitative solubility results should be compiled into a clear, tabular format for comparative analysis. The following table serves as a template for organizing experimental findings.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Hexane | Nonpolar | 25 | Experimental Data | Experimental Data | GC-MS |
| Toluene | Nonpolar Aromatic | 25 | Experimental Data | Experimental Data | GC-MS |
| Chloroform | Halogenated | 25 | Experimental Data | Experimental Data | GC-MS |
| Diethyl Ether | Ether | 25 | Experimental Data | Experimental Data | GC-MS |
| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC-ELSD |
| Ethyl Acetate | Ester | 25 | Experimental Data | Experimental Data | HPLC-ELSD |
| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC-ELSD |
| Water | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC-ELSD |
| Additional Solvent | Class | Temp | Experimental Data | Experimental Data | Method |
An In-depth Technical Guide to the Thermal Stability and Degradation of Nonacosan-14-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the thermal stability and degradation of Nonacosan-14-ol is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the general chemical principles of long-chain secondary alcohols and related molecules. The information presented should be used as a theoretical framework and a guide for designing experimental studies.
Introduction
This compound is a long-chain secondary fatty alcohol with the chemical formula C₂₉H₆₀O. Its significant chain length and the presence of a hydroxyl group in the interior of the carbon chain influence its physical and chemical properties, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, particularly in drug formulation and development, where it may be subjected to heat during processing, sterilization, or storage. This technical guide aims to provide a detailed understanding of the potential thermal stability and degradation pathways of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | PubChem |
| Molecular Weight | 424.8 g/mol | PubChem |
| Appearance | Predicted to be a white, waxy solid | General knowledge of long-chain alcohols |
| Melting Point | Not experimentally determined in available literature | - |
| Boiling Point | Not experimentally determined in available literature | - |
| Solubility | Practically insoluble in water | FooDB |
Theoretical Thermal Stability Assessment
The thermal stability of a compound is its ability to resist decomposition at high temperatures. For long-chain alcohols like this compound, thermal stability is primarily dictated by the C-C and C-O bond energies. The presence of the hydroxyl group introduces a potential site for initiation of degradation reactions.
Expected Thermal Behavior:
Without specific experimental data, the thermal behavior of this compound can be inferred from that of similar long-chain alcohols and hydrocarbons. It is expected to be a thermally stable compound with a relatively high melting and boiling point due to its large molecular mass and the potential for hydrogen bonding via the hydroxyl group.
Degradation is likely to occur at elevated temperatures, proceeding through various potential pathways as detailed in the degradation section. The onset temperature of decomposition would be a key parameter to determine its thermal stability limits.
Potential Thermal Degradation Pathways
The degradation of this compound under thermal stress can be postulated to occur through several mechanisms, primarily dehydration and oxidation.
4.1. Dehydration:
One of the most common thermal degradation pathways for secondary alcohols is dehydration, which involves the elimination of a water molecule to form an alkene. In the case of this compound, this would result in the formation of nonacosene isomers. This reaction is often acid-catalyzed but can also occur at high temperatures without a catalyst. Studies on the hydrothermal dehydration of secondary alcohols suggest that a Brønsted-acid-catalyzed E1 mechanism is often dominant.[1]
Caption: Postulated E1 dehydration pathway of this compound.
4.2. Oxidation:
In the presence of an oxidant or at sufficiently high temperatures in air, this compound can undergo oxidation. The secondary alcohol group is susceptible to oxidation to form a ketone. In this case, the product would be Nonacosan-14-one. Further oxidation under more severe conditions could lead to cleavage of the carbon chain, producing smaller carboxylic acids, aldehydes, and ketones.
Caption: Postulated oxidation pathway of this compound.
4.3. C-C Bond Cleavage:
At very high temperatures, random cleavage of the carbon-carbon bonds in the long alkyl chains can occur, leading to the formation of a complex mixture of smaller hydrocarbons (alkanes and alkenes). This process is typical for the pyrolysis of long-chain alkanes.
Recommended Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, a series of analytical techniques should be employed.
5.1. Thermogravimetric Analysis (TGA):
-
Objective: To determine the onset temperature of decomposition and the weight loss profile as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).
-
The experiment is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen) to study thermal decomposition, and in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG) are analyzed to identify the onset of decomposition, temperatures of maximum weight loss, and residual mass.
-
5.2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point, heat of fusion, and any other thermal transitions (e.g., solid-solid transitions, glass transitions).
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperature of melting (melting point) and the area under the peak (enthalpy of fusion).
-
Caption: Standard experimental workflow for thermal analysis.
5.3. Evolved Gas Analysis (EGA):
-
Objective: To identify the volatile degradation products.
-
Methodology: The gas outlet of the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). As the sample decomposes in the TGA, the evolved gases are transferred to the MS or FTIR for real-time identification of the degradation products. This would allow for the confirmation of the formation of water, nonacosene, and other smaller molecules.
Summary and Recommendations
-
Thermal Stability: this compound is expected to be a thermally stable compound with a high melting point.
-
Degradation Pathways: The primary degradation pathways are likely to be dehydration to form nonacosene isomers and oxidation to Nonacosan-14-one, with the potential for C-C bond cleavage at higher temperatures.
-
Recommendations for Future Research: It is highly recommended that experimental studies using TGA, DSC, and EGA be conducted on a pure sample of this compound to obtain definitive data on its thermal stability and degradation profile. This empirical data is essential for its safe and effective use in research and product development, particularly in applications where it may be exposed to elevated temperatures.
This guide serves as a starting point for researchers and professionals, outlining the expected thermal properties and providing a clear roadmap for experimental validation.
References
Nonacosan-14-ol: A Technical Guide for Researchers
Disclaimer: Detailed research and specific experimental data for nonacosan-14-ol are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the chemistry of long-chain secondary fatty alcohols and data from closely related compounds. The experimental protocols described are generalized methods that can be adapted for the study of this compound.
Introduction
This compound is a long-chain secondary fatty alcohol with the chemical formula C₂₉H₆₀O. As a 29-carbon aliphatic alcohol, it belongs to a class of compounds that are widespread in nature, often as components of waxes and other lipids. While specific research on this compound is not extensive, it has been identified as a constituent of the common pea (Pisum sativum)[1]. The study of long-chain fatty alcohols is of significant interest in various fields, including biochemistry, natural product chemistry, and drug development, due to their diverse biological roles, which range from structural components of cell membranes to signaling molecules.
This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, covering its chemical and physical properties, plausible synthetic and isolation methodologies, analytical characterization techniques, and potential biological significance based on the current knowledge of related compounds.
Chemical and Physical Properties
The known and predicted properties of this compound are summarized in the table below. This data is primarily sourced from chemical databases such as PubChem.
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | [2] |
| Molecular Weight | 424.8 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 34394-12-2 | [2] |
| Appearance | Waxy solid (predicted) | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available |
Synthesis and Isolation
Synthesis
Two primary retrosynthetic approaches are proposed for the laboratory synthesis of this compound.
Method 1: Reduction of 14-Nonacosanone
The most direct route involves the reduction of the corresponding ketone, 14-nonacosanone.
-
Reaction: 14-Nonacosanone + Reducing Agent → this compound
-
Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used.
-
Protocol Outline:
-
Dissolve 14-nonacosanone in a suitable solvent (e.g., methanol or ethanol for NaBH₄; diethyl ether or THF for LiAlH₄).
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water (for NaBH₄) or by a specific workup procedure (e.g., Fieser workup for LiAlH₄).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 2: Grignard Reaction
A Grignard reaction provides a versatile method for constructing the carbon skeleton and introducing the hydroxyl group.
-
Retrosynthesis: this compound can be disconnected at either the C13-C14 bond or the C14-C15 bond.
-
Disconnect A: Tetradecanal + Pentadecylmagnesium bromide
-
Disconnect B: Pentadecanal + Tetradecylmagnesium bromide
-
-
Protocol Outline (for Disconnect A):
-
Prepare the Grignard reagent, pentadecylmagnesium bromide, by reacting 1-bromopentadecane with magnesium turnings in anhydrous diethyl ether or THF.
-
In a separate flask, dissolve tetradecanal in anhydrous diethyl ether or THF and cool in an ice bath.
-
Slowly add the prepared Grignard reagent to the aldehyde solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Isolation from Natural Sources
Given its presence in peas, a plausible isolation method would involve solvent extraction and chromatographic separation.
-
Protocol Outline:
-
Obtain fresh or dried pea material.
-
Homogenize the material in a suitable solvent system, such as a mixture of chloroform and methanol, to extract the total lipids.
-
Perform a liquid-liquid partition by adding water to separate the mixture into an aqueous phase and an organic (chloroform) phase containing the lipids.
-
Collect the organic phase and dry it under reduced pressure.
-
The crude lipid extract can be subjected to saponification (hydrolysis with a base like KOH) to cleave any ester linkages and liberate the free fatty alcohols.
-
Extract the non-saponifiable fraction, which contains the fatty alcohols, with a nonpolar solvent like hexane.
-
Fractionate the extract using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the different lipid classes.
-
Collect the fractions containing this compound (identified by TLC and GC-MS) and purify further if necessary, for instance by preparative TLC or HPLC.
-
Analytical Characterization
A combination of chromatographic and spectroscopic techniques would be employed to characterize this compound.
| Technique | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak with a specific retention time. The mass spectrum would show a molecular ion peak (M⁺) at m/z 424.8, although it may be weak. Characteristic fragmentation patterns would include the loss of a water molecule (M-18) and alpha-cleavage on either side of the hydroxyl group, resulting in major fragments. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A multiplet at ~3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D₂O. A complex series of multiplets in the aliphatic region (~1.2-1.6 ppm) for the CH₂ groups. Triplets at ~0.9 ppm for the terminal methyl (CH₃) groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal at ~72 ppm for the carbon attached to the hydroxyl group (C-OH). A series of signals between ~14-40 ppm for the other aliphatic carbons. A signal at ~14 ppm for the terminal methyl carbons. |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band around 1050-1150 cm⁻¹. |
Potential Biological Activity and Signaling
The specific biological roles of this compound have not been elucidated. However, based on the known functions of other long-chain fatty alcohols, several potential activities can be hypothesized.
-
Structural Component: Long-chain fatty alcohols are precursors for the synthesis of waxes and ether lipids, which are important structural components of cell membranes and protective cuticles in plants.
-
Energy Storage: They can be oxidized to provide energy.
-
Signaling: Some fatty alcohols and their derivatives have been implicated in cellular signaling processes.
The metabolism of fatty alcohols is generally understood to be a cyclic process involving oxidation to the corresponding aldehyde and then to the fatty acid, which can then enter beta-oxidation.
Conclusion and Future Directions
This compound is a long-chain secondary fatty alcohol with established natural occurrence but limited specific scientific investigation. The methodologies for its synthesis, isolation, and characterization can be inferred from standard organic chemistry practices for similar molecules. Its biological significance remains largely unexplored.
Future research should focus on:
-
Isolation and full characterization of this compound from natural sources to confirm its structure and stereochemistry.
-
Development of efficient and scalable synthetic routes to obtain pure standards for biological testing.
-
In vitro and in vivo studies to investigate its potential biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects.
-
Metabolomic studies to understand its biosynthesis and metabolic fate in organisms.
Elucidating the properties and functions of this compound will contribute to a deeper understanding of lipid biochemistry and may reveal new opportunities for its application in drug development and other biotechnological fields.
References
The Biological Virtuosos: A Technical Guide to the Bioactivities of Long-Chain Fatty Alcohols
Long-chain fatty alcohols, a class of aliphatic alcohols with chain lengths of 20 carbons or more, are emerging as significant players in the landscape of bioactive compounds. Once primarily regarded as simple structural components of waxes and lipids, these molecules are now recognized for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the current understanding of their functions, offering researchers, scientists, and drug development professionals a comprehensive resource on their potential therapeutic applications.
Core Biological Activities and Mechanisms
Long-chain fatty alcohols exhibit a remarkable range of biological effects, including anti-inflammatory, antioxidant, cholesterol-lowering, and anticancer activities. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways and cellular processes.
Anti-inflammatory Properties
Long-chain fatty alcohols, particularly octacosanol and hexacosanol, have demonstrated notable anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway: Inhibition of NF-κB by Long-Chain Fatty Alcohols
Caption: Inhibition of the NF-κB signaling pathway by long-chain fatty alcohols.
Cholesterol-Lowering Effects
Policosanol, a mixture of long-chain fatty alcohols derived from sources like sugar cane wax, has been the subject of numerous studies for its cholesterol-lowering properties. The primary mechanism is believed to be the regulation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Additionally, policosanol may enhance the catabolism of low-density lipoprotein (LDL).
Anticancer Potential
Emerging evidence suggests that certain long-chain fatty alcohols, such as hexacosanol, possess anticancer properties. These effects are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. The precise molecular targets are an active area of investigation.
Antioxidant Activity
Long-chain fatty alcohols can exert antioxidant effects by scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage implicated in various chronic diseases.
Quantitative Bioactivity Data
The following table summarizes key quantitative data on the biological activities of various long-chain fatty alcohols.
| Compound | Biological Activity | Assay | Model System | Key Findings | Reference |
| Octacosanol | Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 macrophages | Significant reduction in NO production | |
| Hexacosanol | Anticancer | MTT Assay | Human leukemia cell lines | IC50 values in the micromolar range | |
| Policosanol | Cholesterol-lowering | Clinical Trials | Human subjects | Reduction in LDL cholesterol by 20-30% | |
| Triacontanol | Antioxidant | DPPH Assay | In vitro | Potent free radical scavenging activity |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of long-chain fatty alcohols.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the long-chain fatty alcohol (e.g., hexacosanol) dissolved in a suitable solvent (e.g., DMSO) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow.
Protocol:
-
Sample Preparation: Prepare different concentrations of the long-chain fatty alcohol in a suitable solvent.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
Conclusion and Future Directions
Long-chain fatty alcohols represent a promising class of natural compounds with a wide array of biological activities. Their potential applications in the prevention and treatment of inflammatory diseases, hypercholesterolemia, and cancer warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting more extensive clinical trials to validate their therapeutic efficacy, and exploring synergistic effects with other compounds. The development of efficient and scalable methods for their synthesis and extraction will also be crucial for their translation into clinical practice.
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of Nonacosan-14-ol
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Nonacosan-14-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain fatty alcohol with significance in various biological and industrial contexts. The methodology presented here provides a robust framework for researchers, scientists, and drug development professionals for the reliable identification and quantification of this compound in various sample matrices. The protocol covers sample preparation, including derivatization, GC-MS instrument parameters, and data analysis procedures.
Introduction
This compound (C29H60O) is a secondary alcohol belonging to the class of long-chain fatty alcohols. Its analysis is crucial for understanding its role in biological systems and for quality control in industries where it may be present. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Due to the low volatility of long-chain alcohols, a derivatization step is often necessary to improve their chromatographic behavior and achieve sensitive detection. This protocol employs a silylation derivatization step to enhance the volatility of this compound for optimal GC-MS analysis.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol outlines the steps for extraction and derivatization of this compound from a sample matrix.
Materials:
-
Sample containing this compound
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Internal Standard (e.g., Tetracosane) solution (10 µg/mL in hexane)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
For solid samples, perform a solvent extraction using a mixture of hexane and dichloromethane (1:1 v/v). Sonicate the sample in the solvent for 20 minutes.
-
For liquid samples, perform a liquid-liquid extraction with hexane.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
Derivatization:
-
Transfer 100 µL of the concentrated extract to a clean vial.
-
Add 10 µL of the internal standard solution.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of derivatized this compound. These may be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | Initial 60°C for 1 min, ramp at 5°C/min to 210°C, then at 10°C/min to 280°C, hold for 15 min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-600 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 minutes |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound should be performed using an internal standard method to ensure accuracy and precision. A calibration curve should be generated using standards of known concentrations.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Expected Value/Range |
| Retention Time (min) | To be determined experimentally (expect > 20 min) |
| Target Ions (m/z) for SIM | |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ion 1 | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ion 2 | To be determined from the mass spectrum of the derivatized standard |
| Internal Standard | |
| Retention Time (min) | To be determined experimentally |
| Quantifier Ion (m/z) | 85 (for Tetracosane) |
| Calibration Curve | |
| Concentration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Note: The specific retention time and mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivative of this compound need to be determined by running a pure standard under the specified GC-MS conditions.
Visualizations
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis of this compound.
Data Analysis Logic
The logical flow for the analysis of the acquired GC-MS data is illustrated below.
Caption: Logical flow of data analysis for GC-MS results.
Conclusion
This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The described methods, from sample preparation and derivatization to instrumental analysis and data processing, offer a solid foundation for researchers in various fields. While the provided GC-MS parameters are based on methods for similar long-chain alcohols, they should be optimized for the specific instrumentation used to achieve the best performance. This protocol will enable the reliable identification and quantification of this compound, contributing to advancements in research and development.
References
Application Notes and Protocols for the Derivatization of Nonacosan-14-ol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-14-ol is a long-chain secondary alcohol that, due to its high molecular weight and polarity, exhibits low volatility, making it challenging to analyze directly by gas chromatography (GC). Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enabling accurate quantification.[1][2] This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation and acetylation.
The primary objectives of derivatizing this compound are:
-
To increase volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure.
-
To improve thermal stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
To enhance chromatographic peak shape: Derivatization reduces tailing and improves peak symmetry, leading to better resolution and more accurate integration.
Two of the most effective and widely used derivatization techniques for alcohols are silylation and acylation.[3][4]
-
Silylation: This method involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent. The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.[5][6]
-
Acetylation: This technique introduces an acetyl group to the hydroxyl moiety, forming an ester. Acetic anhydride is a frequently used acetylating agent, often in the presence of a catalyst or a base like pyridine. The resulting acetate ester is more volatile and thermally stable than the original alcohol.[7][8][9]
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol details the procedure for the derivatization of this compound to its trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (or other suitable solvent like Dichloromethane or Acetonitrile)
-
Internal Standard (e.g., Tetracosane or other suitable long-chain alkane)
-
GC Vials (2 mL) with PTFE-lined septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Sample Preparation: In a clean, dry 2 mL GC vial, add 100 µL of the this compound stock solution.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain a dry residue of the analyte.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 0.5 mg/mL Tetracosane in pyridine).
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The sample is now ready for injection into the GC-MS or GC-FID system. Inject 1 µL of the derivatized solution.
Protocol 2: Acetylation of this compound using Acetic Anhydride
This protocol describes the esterification of this compound to nonacosan-14-yl acetate using acetic anhydride.
Materials:
-
This compound standard
-
Acetic Anhydride
-
Anhydrous Pyridine (acts as a catalyst and solvent)
-
Internal Standard (e.g., Dotriacontane or other suitable long-chain alkane)
-
GC Vials (2 mL) with PTFE-lined septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.
-
Sample Preparation: In a clean, dry 2 mL GC vial, add 100 µL of the this compound stock solution.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 0.5 mg/mL Dotriacontane in pyridine).
-
Derivatization: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.
-
Cooling and Quenching: Cool the vial to room temperature. Carefully add 500 µL of deionized water to quench the excess acetic anhydride.
-
Extraction: Add 500 µL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Washing: Transfer the upper hexane layer to a new vial and wash with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of deionized water.
-
Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
GC Analysis: The sample is now ready for GC analysis. Inject 1 µL of the dried extract.
Data Presentation
The following tables summarize the expected quantitative data for the GC analysis of derivatized this compound. The data is based on typical performance for the analysis of long-chain secondary alcohols.
Table 1: Comparison of Derivatization Methods for this compound
| Parameter | Silylation (TMS Ether) | Acetylation (Acetate Ester) |
| Derivatization Reagent | BSTFA + 1% TMCS | Acetic Anhydride/Pyridine |
| Reaction Time | 60 minutes | 30 minutes |
| Reaction Temperature | 70°C | 60°C |
| Typical Yield | > 98% | > 95% |
| Derivative Stability | Good, but sensitive to moisture | Excellent |
Table 2: GC-FID Method Parameters and Performance
| Parameter | Silylation (TMS Ether) | Acetylation (Acetate Ester) |
| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) | DB-17ms (30m x 0.25mm, 0.25µm) |
| Injector Temperature | 280°C | 270°C |
| Oven Program | 150°C (1 min), then 10°C/min to 320°C (hold 10 min) | 150°C (1 min), then 10°C/min to 300°C (hold 10 min) |
| Detector Temperature | 330°C | 310°C |
| Carrier Gas | Helium (1.2 mL/min) | Helium (1.2 mL/min) |
| Linearity (R²) | > 0.998 | > 0.997 |
| LOD (ng/mL) | ~ 5 | ~ 10 |
| LOQ (ng/mL) | ~ 15 | ~ 30 |
| Precision (%RSD) | < 5% | < 6% |
Visualizations
The following diagrams illustrate the derivatization reactions and the overall analytical workflow.
Caption: Derivatization reactions of this compound.
Caption: Workflow for GC analysis of this compound.
References
- 1. [PDF] GAS CHROMATOGRAPHY-FLAME IONISATION DETECTOR METHOD FOR DETERMINATION OF CARBON CHAIN LENGTH DISTRIBUTION OF PALM-BASED FATTY ALCOHOL | Semantic Scholar [semanticscholar.org]
- 2. GAS CHROMATOGRAPHY-FLAME IONISATION DETECTOR METHOD FOR DETERMINATION OF CARBON CHAIN LENGTH DISTRIBUTION OF PALM-BASED FATTY ALCOHOL – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 3. mdpi.com [mdpi.com]
- 4. Ester synthesis by acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS | Semantic Scholar [semanticscholar.org]
- 7. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Silylation of Secondary Alcohols for Enhanced Mass Spectrometry Analysis
Application Note and Protocols
Introduction
Derivatization is a critical sample preparation step in gas chromatography-mass spectrometry (GC-MS) for analytes that are non-volatile or thermally labile. Silylation is a common and effective derivatization technique that replaces active hydrogen atoms in functional groups, such as the hydroxyl group of secondary alcohols, with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection. The introduction of a silyl group also results in the formation of characteristic ions during mass spectrometric fragmentation, aiding in structural elucidation. This application note provides detailed protocols for the silylation of secondary alcohols using common silylating reagents and discusses the resulting mass spectral characteristics.
Principle of Silylation
Silylation involves the reaction of a hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) or a base like pyridine. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent, resulting in the formation of a silyl ether and a volatile byproduct. The reactivity of alcohols towards silylation is influenced by steric hindrance, following the general trend: primary > secondary > tertiary.[1]
Materials and Methods
Reagents and Solvents
-
Secondary alcohol standard(s)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Aprotic solvents (e.g., Dichloromethane, Acetonitrile, Hexane - anhydrous)
-
Internal standard (e.g., Ethyl benzoate)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials with caps
-
Microsyringes
Experimental Protocols
General Protocol for Silylation of Secondary Alcohols
This protocol is a general guideline and may require optimization for specific secondary alcohols.
-
Sample Preparation: Accurately weigh or measure a known amount of the secondary alcohol sample into a clean, dry autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Dissolution: Add an appropriate volume of an anhydrous aprotic solvent (e.g., 100 µL of pyridine or acetonitrile) to dissolve the sample.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard.
-
Reagent Addition: Add the silylating reagent. Two common options are:
-
Option A (BSTFA): Add 100 µL of BSTFA and 10 µL of TMCS (as a catalyst).
-
Option B (MSTFA): Add 100 µL of MSTFA. MSTFA is a stronger silylating agent and may not require a catalyst for non-hindered secondary alcohols. For hindered alcohols, the addition of 1% TMCS to MSTFA can be beneficial.
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the steric hindrance of the secondary alcohol.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS.
GC-MS Analysis Conditions (Example)
-
GC Column: ZB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Presentation
Quantitative Analysis of a Silylated Secondary Alcohol
The following table summarizes the quantitative data for the GC-MS analysis of 2-phenoxyethanol (PE) after derivatization to its TMS ether (PE-TMS).[2]
| Parameter | Value |
| Linearity Range | 0.5 - 50.0 µg/mL |
| Limit of Detection (LOD) | 0.026 µg/mL |
| Limit of Quantitation (LOQ) | 0.104 µg/mL |
| Quantifier Ion (m/z) | 151 |
Comparison of Silylating Reagents
| Reagent | Properties |
| BSTFA | A commonly used and effective silylating agent. The byproducts are volatile. For sterically hindered alcohols, a catalyst such as TMCS is often required.[2] |
| MSTFA | A more powerful silylating agent than BSTFA. Its byproducts are more volatile, which can be advantageous in preventing co-elution with early eluting peaks.[3] |
| MTBSTFA | Forms a more stable t-butyldimethylsilyl (TBDMS) ether. The resulting derivatives are less prone to hydrolysis. However, it is a bulkier reagent and may be less effective for highly sterically hindered secondary alcohols.[4][5] |
Visualizations
Experimental Workflow for Silylation of Secondary Alcohols
Caption: Silylation Experimental Workflow.
Mass Spectral Fragmentation of a TMS-Derivatized Secondary Alcohol
The electron ionization (EI) mass spectra of TMS-derivatized secondary alcohols exhibit characteristic fragmentation patterns. Alpha-cleavage (α-cleavage) adjacent to the silyloxy group is a dominant fragmentation pathway, leading to the formation of diagnostic ions.
Caption: Fragmentation of a TMS-derivatized secondary alcohol.
Discussion
The silylation of secondary alcohols is a robust and reliable method for their analysis by GC-MS. The choice of silylating reagent and reaction conditions should be optimized based on the specific analyte and the complexity of the sample matrix. BSTFA and MSTFA are both excellent choices for the derivatization of most secondary alcohols. For sterically hindered compounds, longer reaction times, higher temperatures, or the use of a more powerful silylating agent or catalyst may be necessary.
The mass spectra of silylated secondary alcohols are characterized by cleavage of the C-C bond alpha to the oxygen atom, resulting in prominent fragment ions that are indicative of the structure of the original alcohol.[6][7] The presence of a significant ion at m/z 73, corresponding to the trimethylsilyl cation [Si(CH3)3]+, is also a common feature in the mass spectra of TMS derivatives.[7] The molecular ion is often observed, albeit sometimes at low abundance, and a characteristic [M-15]+ ion resulting from the loss of a methyl group is typically present.[6]
Conclusion
Silylation is an indispensable tool for the GC-MS analysis of secondary alcohols, enabling their conversion into volatile and thermally stable derivatives. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technique for qualitative and quantitative analysis. Careful optimization of the derivatization procedure and an understanding of the characteristic mass spectral fragmentation patterns will lead to reliable and accurate results.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Nonacosan-14-ol by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Nonacosan-14-ol, a long-chain fatty alcohol. Due to the non-chromophoric nature of this compound, a universal detection technique is required. This document outlines a reversed-phase HPLC (RP-HPLC) method coupled with a Charged Aerosol Detector (CAD), which provides high sensitivity and a broad dynamic range for non-volatile analytes. The described protocol is intended for researchers, scientists, and professionals in drug development and related fields, offering a robust starting point for the analysis of this compound.
Introduction
This compound is a long-chain saturated fatty alcohol with potential applications and presence in various natural and synthetic products. Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. As this compound lacks a UV-absorbing chromophore, traditional HPLC with UV detection is not suitable. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are more appropriate. CAD, in particular, is a mass-sensitive detector that offers excellent sensitivity, a wide dynamic range, and a consistent response for non-volatile compounds, making it an ideal choice for the analysis of fatty alcohols.[1][2][3][4]
This application note provides a detailed, proposed experimental protocol for the analysis of this compound using RP-HPLC with CAD.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Standard: this compound analytical standard.
2. Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in the table below.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 95% Methanol, 5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Nebulizer Temp. | 35°C |
| CAD Evaporation Temp. | 50°C |
| Data Acquisition | Based on the retention time of this compound |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, dissolve the sample in methanol, sonicate for 10 minutes, and filter through a 0.45 µm PTFE syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
Method Performance (Hypothetical Data)
The following table summarizes the expected quantitative performance of this method. These values are estimates based on the typical performance of HPLC-CAD for similar long-chain alcohols.[1][2][3]
| Parameter | Expected Value |
| Retention Time (approx.) | 8.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample receipt to final data analysis.
Caption: A flowchart of the HPLC-CAD experimental workflow.
Discussion
The proposed RP-HPLC method with Charged Aerosol Detection provides a robust and sensitive approach for the quantification of this compound. The choice of a C18 column is based on the non-polar nature of the analyte, which will be well retained and separated from more polar matrix components.[5][6] The isocratic mobile phase of methanol and acetonitrile is chosen for its simplicity and compatibility with the CAD.
It is crucial to use volatile mobile phases with CAD, as the detection mechanism relies on the nebulization of the column effluent and evaporation of the solvent to form analyte particles.[1][4] Non-volatile buffers, such as phosphates, should be avoided as they will lead to a high background signal and noise.[7]
Method development and validation should be performed to confirm the suitability of this protocol for a specific sample matrix. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness according to established guidelines.
Conclusion
This application note details a proposed HPLC-CAD method for the analysis of this compound. The protocol provides a strong foundation for researchers and scientists to develop and validate a quantitative assay for this long-chain fatty alcohol. The use of Charged Aerosol Detection overcomes the limitations of UV detection for non-chromophoric analytes, offering a sensitive and reliable analytical solution.
References
- 1. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids | Springer Nature Experiments [experiments.springernature.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes: Isolating Nonacosan-14-ol from Pea (Pisum sativum) Epicuticular Wax
Introduction
The epicuticular wax of the pea plant (Pisum sativum) forms a critical protective barrier against environmental stressors. This wax is a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, esters, primary alcohols, and secondary alcohols. Among these, Nonacosan-14-ol, a C29 secondary alcohol, is a notable constituent. This document provides a detailed protocol for the extraction, isolation, and purification of this compound for researchers in natural product chemistry and drug development.
The protocol herein outlines a multi-step process beginning with the bulk extraction of epicuticular wax from pea seedlings, followed by a systematic fractionation using column chromatography to isolate the secondary alcohol class, and culminating in the purification of this compound.
Data Presentation: Composition and Yield
The epicuticular wax of peas is a complex mixture. The precise yield of this compound is dependent on factors such as plant age, cultivar, and growth conditions. The following table summarizes the typical composition of pea epicuticular wax and the expected yield for this compound based on analytical studies.
| Component Class | Typical % of Crude Wax | Key Constituents | Expected Yield of this compound | Purity (Post-Purification) |
| Hydrocarbons | 40 - 60% | Hentriacontane (C31), Nonacosane (C29) | N/A | N/A |
| Wax Esters | 15 - 25% | C40 - C52 esters | N/A | N/A |
| Primary Alcohols | 10 - 20% | Hexacosanol (C26), Octacosanol (C28) | N/A | N/A |
| Secondary Alcohols | 5 - 10% | This compound , Nonacosan-15-ol | 1 - 3% of crude wax | >95% (by GC-MS) |
| Other (Ketones, etc.) | 5 - 10% | Nonacosan-15-one | N/A | N/A |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isolation of this compound from pea epicuticular wax.
Caption: Workflow for this compound extraction and purification.
Experimental Protocols
Materials and Equipment:
-
Pea seedlings (Pisum sativum), 3-4 weeks old
-
Reagent-grade chloroform, hexane, diethyl ether, methanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass chromatography column (40-50 cm length, 2-3 cm diameter)
-
Silica gel (60 Å, 70-230 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Standard laboratory glassware
Protocol 1: Extraction of Crude Epicuticular Wax
-
Plant Material Harvesting: Harvest aerial parts of 3-4 week old pea seedlings. Handle the material carefully to minimize physical damage to the wax structure.
-
Solvent Extraction: Immerse the plant material (in batches of ~100g) into a beaker containing 500 mL of chloroform for 30 seconds at room temperature. This brief immersion extracts surface waxes with minimal internal lipid contamination.
-
Second Extraction: Remove the plant material and perform a second, identical immersion in a fresh 500 mL of chloroform for 30 seconds to ensure complete extraction.
-
Filtration: Combine the chloroform extracts and filter them through glass wool or filter paper to remove any suspended plant debris or particulates.
-
Drying and Concentration: Dry the filtered extract over anhydrous sodium sulfate for 10 minutes. Decant the dried solvent into a round-bottom flask.
-
Solvent Removal: Remove the chloroform using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude epicuticular wax.
-
Quantification: Weigh the crude wax to determine the total yield per gram of fresh plant tissue. Store the wax under nitrogen at -20°C until fractionation.
Protocol 2: Chromatographic Fractionation of Crude Wax
-
Column Preparation: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, gently tapping the column to ensure uniform packing. The final packed volume should be approximately 100-150 mL. Equilibrate the column by running 2-3 column volumes of hexane.
-
Sample Loading: Dissolve 1-2 g of the crude epicuticular wax in a minimal volume of warm hexane (~5-10 mL). Load the dissolved sample carefully onto the top of the silica gel column.
-
Elution - Fraction 1 (Hydrocarbons): Elute the column with 2-3 column volumes of 100% hexane. This fraction will contain the non-polar hydrocarbons. Collect the eluate and monitor the separation using TLC.
-
Elution - Fraction 2 (Esters and Ketones): Increase the solvent polarity by eluting with 1-5% diethyl ether in hexane. This will elute the wax esters and ketones.
-
Elution - Fraction 3 (Secondary Alcohols): Further increase the polarity to 15-25% diethyl ether in hexane . This solvent gradient is critical for eluting the secondary alcohol fraction, which includes this compound. Collect 10-20 mL sub-fractions and monitor each by TLC.
-
Elution - Fraction 4 (Primary Alcohols): Finally, elute the remaining polar compounds, including primary alcohols, using a gradient of 50% diethyl ether in hexane, followed by a methanol wash to clean the column.
-
Fraction Analysis: Analyze the collected sub-fractions from the 15-25% diethyl ether elution step using TLC. Combine the sub-fractions that show a strong spot corresponding to the Rf value of secondary alcohols. Evaporate the solvent to yield the enriched secondary alcohol fraction.
Protocol 3: Purification and Verification
-
Purification: The enriched secondary alcohol fraction can be further purified if necessary.
-
Re-crystallization: Dissolve the fraction in a minimal amount of hot acetone or hexane and allow it to cool slowly to form crystals of this compound.
-
Preparative TLC: For smaller quantities, streak the enriched fraction onto a preparative TLC plate and develop it using a hexane:diethyl ether (e.g., 80:20 v/v) solvent system. Scrape the band corresponding to the target compound and elute it from the silica with chloroform.
-
-
Verification: Confirm the identity and purity of the isolated compound using GC-MS.
-
Derivatization: For GC analysis, convert the alcohol to its trimethylsilyl (TMS) ether derivative by reacting it with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions, confirming its structure. Purity is determined by the relative peak area in the gas chromatogram.
-
Application Note: Nonacosan-14-ol as a Potential Biomarker for Dietary Pea Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dietary assessment is a critical component of nutritional research and clinical studies. Accurate monitoring of food intake is essential for understanding the relationship between diet and health, as well as for evaluating the efficacy of dietary interventions. Biomarkers of food intake offer an objective measure to complement or replace traditional self-reported dietary data, which can be prone to recall bias and inaccuracies. This application note explores the potential of Nonacosan-14-ol, a long-chain fatty alcohol, as a specific biomarker for the consumption of peas (Pisum sativum).
This compound is a 29-carbon saturated secondary alcohol. It has been identified as a constituent of the common pea, suggesting its potential as a specific biomarker for pea intake[1][2]. When peas are consumed, this compound is expected to be absorbed and metabolized, making it detectable in biological samples such as plasma and urine. This document provides a proposed framework and experimental protocols for the validation and application of this compound as a dietary biomarker.
Principle of the Biomarker
The utility of this compound as a biomarker is predicated on its relative specificity to peas and its detectability in human biofluids following ingestion. The workflow for validating and utilizing this biomarker involves a controlled dietary intervention, sample collection, and subsequent analysis using sensitive analytical techniques.
Caption: Proposed experimental workflow for the validation of this compound as a pea intake biomarker.
Potential Metabolic Pathway
Long-chain fatty alcohols are absorbed in the gastrointestinal tract. While the specific metabolic fate of this compound is not well-documented, it is likely to undergo processes common to other fatty alcohols. This can include oxidation to the corresponding fatty acid, esterification into wax esters, or incorporation into other lipids[3][4]. Understanding this metabolic pathway is crucial for identifying the most stable and representative analyte for quantification.
Caption: Hypothetical metabolic pathway of this compound following dietary pea intake.
Experimental Protocols
The following are proposed protocols for the quantification of this compound in human plasma as a biomarker of pea intake.
Study Design and Sample Collection
A controlled dietary intervention study is recommended for the initial validation.
-
Participants: Recruit a cohort of healthy volunteers.
-
Dietary Control: Participants should follow a controlled diet free of peas and other potential sources of long-chain fatty alcohols for a washout period (e.g., 7 days).
-
Intervention: Provide a standardized meal containing a known quantity of cooked peas.
-
Sample Collection: Collect blood samples at baseline (pre-intervention) and at multiple time points post-intervention (e.g., 2, 4, 6, 8, 12, and 24 hours) to capture the pharmacokinetic profile of this compound. Plasma should be separated and stored at -80°C until analysis.
Sample Preparation: Lipid Extraction
-
Materials:
-
Human plasma samples
-
Internal standard (e.g., deuterated long-chain alcohol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike a known amount of internal standard into each plasma sample (e.g., 1 mL).
-
Add 2 mL of methanol and vortex thoroughly.
-
Add 4 mL of chloroform and vortex for 2 minutes.
-
Add 1.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., 100 µL of hexane) for derivatization.
-
Derivatization for GC-MS Analysis
To improve volatility and chromatographic performance, the hydroxyl group of this compound should be derivatized.
-
Materials:
-
Reconstituted lipid extract
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Heating block
-
-
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity and specificity).
-
GC Conditions (Example):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold at 320°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Target Ions: Select characteristic ions for the derivatized this compound and the internal standard.
-
Data Presentation
Quantitative data from a validation study should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Hypothetical Pharmacokinetic Profile of Plasma this compound Following Pea Consumption
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0 (Baseline) | < Limit of Detection | - |
| 2 | 15.2 | 3.1 |
| 4 | 35.8 | 6.5 |
| 6 | 42.5 | 7.8 |
| 8 | 38.1 | 6.9 |
| 12 | 25.4 | 4.7 |
| 24 | 8.9 | 2.2 |
Table 2: Comparison of this compound Levels in Pea vs. Non-Pea Containing Diets
| Dietary Group | N | Mean 24-hour AUC of Plasma this compound (ng·h/mL) | p-value |
| Pea Consumption | 20 | 520.6 | < 0.001 |
| Control (No Peas) | 20 | Not Detected |
Conclusion
This compound presents a promising candidate as a specific biomarker for dietary pea intake. The proposed protocols outline a robust methodology for its validation and quantification in human plasma using GC-MS. Further research is required to confirm its specificity, dose-response relationship, and pharmacokinetic profile in a larger and more diverse population. Successful validation of this compound would provide a valuable tool for researchers and clinicians in the fields of nutrition, epidemiology, and drug development, enabling more accurate assessment of dietary habits and their impact on health outcomes.
References
- 1. foodb.ca [foodb.ca]
- 2. foodb.ca [foodb.ca]
- 3. Nutritional Significance and Metabolism of Very Long Chain Fatty Alcohols and Acids from Dietary Waxes | Semantic Scholar [semanticscholar.org]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Nonacosan-14-ol in Insect Chemical Communication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-14-ol, a long-chain fatty alcohol, belongs to a class of chemical compounds that are integral to the cuticular lipid layer of insects. While the primary role of cuticular lipids is to prevent desiccation, a growing body of evidence highlights their critical function in chemical communication, influencing behaviors such as mate recognition, aggregation, and species differentiation. Although the related compound, n-nonacosane, has been identified as a component of pheromone blends in species like the white-marked tussock moth (Orgyia leucostigma) and is implicated in the chemical signaling of the mosquito Anopheles stephensi, the specific role of this compound remains largely unexplored.
These application notes provide a comprehensive framework for investigating the potential role of this compound as a semiochemical in insects. The following protocols and methodologies are designed to guide researchers in the extraction, identification, and functional characterization of this and similar long-chain fatty alcohols in insect chemical communication.
Data Presentation: Hypothetical Quantitative Data
As specific quantitative data for the behavioral effects of this compound are not yet available in published literature, the following tables are presented as templates to illustrate how such data could be structured and summarized. These tables are designed for clarity and ease of comparison, which are essential for interpreting experimental outcomes.
Table 1: Electroantennography (EAG) Response of [Insect Species] to this compound
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM |
| This compound | 0.01 | 0.2 ± 0.05 |
| 0.1 | 0.8 ± 0.12 | |
| 1 | 2.5 ± 0.30 | |
| 10 | 4.1 ± 0.45 | |
| Control (Hexane) | - | 0.1 ± 0.02 |
| Positive Control | ||
| (e.g., known pheromone) | 1 | 5.5 ± 0.50 |
Table 2: Behavioral Response of [Insect Species] in a Two-Choice Olfactometer Assay
| Treatment Pair | % Insects Choosing Treatment 1 | % Insects Choosing Treatment 2 | No Choice (%) | Chi-Square (χ²) | p-value |
| This compound vs. Control | 72 | 25 | 3 | 15.8 | < 0.001 |
| Control vs. Control | 48 | 52 | 0 | 0.08 | > 0.05 |
Table 3: Mating Success in [Insect Species] Following Topical Application of this compound
| Treatment Group | N | Mating Latency (s) ± SEM | Mating Duration (s) ± SEM | Mating Success (%) |
| Control (Solvent only) | 30 | 125 ± 15 | 310 ± 25 | 60 |
| This compound (10 ng/insect) | 30 | 85 ± 10 | 350 ± 20 | 85 |
| This compound (100 ng/insect) | 30 | 70 ± 8 | 365 ± 18 | 92 |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the role of this compound in insect chemical communication.
Protocol 1: Extraction and Analysis of Cuticular Lipids
Objective: To extract and identify this compound from the cuticle of the target insect species.
Materials:
-
Live or frozen insect specimens
-
Hexane (HPLC grade)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Microsyringes
-
This compound standard
Procedure:
-
Extraction:
-
Place a single insect (or a pooled sample, depending on size and expected lipid quantity) into a 2 mL glass vial.
-
Add 1 mL of hexane to the vial.
-
Vortex the vial for 2 minutes to ensure thorough washing of the cuticle.
-
Carefully remove the insect from the vial.
-
Evaporate the hexane under a gentle stream of nitrogen to concentrate the lipid extract.
-
Re-dissolve the extract in a small, known volume of hexane (e.g., 50 µL) for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS.
-
Use a non-polar column (e.g., DB-5ms) suitable for separating long-chain hydrocarbons and alcohols.
-
Program the oven temperature with a slow ramp (e.g., starting at 50°C, hold for 2 min, then ramp at 10°C/min to 320°C, hold for 10 min).
-
Identify this compound by comparing the retention time and mass spectrum of the peak in the sample with that of the authentic this compound standard.
-
Protocol 2: Electroantennography (EAG)
Objective: To measure the olfactory response of the insect's antenna to this compound.
Materials:
-
Live, immobilized insect
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrode puller
-
Ag/AgCl wires
-
Saline solution (e.g., Ringer's solution)
-
EAG amplifier and data acquisition system
-
Charcoal-filtered, humidified air source
-
Odor delivery system (e.g., Pasteur pipettes with filter paper)
-
This compound solutions of varying concentrations in a suitable solvent (e.g., hexane or mineral oil)
Procedure:
-
Antenna Preparation:
-
Excise the antenna from a live, chilled insect at the base.
-
Mount the antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
-
Data Recording:
-
Deliver a continuous stream of clean, humidified air over the antenna.
-
Puff a pulse of air from the stimulus pipette into the continuous airstream.
-
Record the resulting depolarization of the antenna (the EAG response) using the data acquisition software.
-
Present stimuli in ascending order of concentration, with a solvent control presented at the beginning and end of each trial.
-
Protocol 3: Behavioral Bioassays (Two-Choice Olfactometer)
Objective: To assess the behavioral response (attraction or repulsion) of the insect to this compound.
Materials:
-
Y-tube or T-tube olfactometer
-
Airflow meter
-
Charcoal-filtered, humidified air source
-
Odor sources (e.g., filter paper treated with this compound and a solvent control)
-
Insect specimens (e.g., 20-30 individuals per trial)
Procedure:
-
Setup:
-
Connect the olfactometer to a regulated air source, ensuring equal airflow through both arms.
-
Place the odor source (filter paper with 10 µL of this compound solution) in one arm and a control (filter paper with 10 µL of solvent) in the other.
-
-
Assay:
-
Introduce a single insect into the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.
-
Record the choice of each insect.
-
After testing a set number of insects, clean the olfactometer thoroughly with solvent and rotate the arms to avoid positional bias.
-
-
Data Analysis:
-
Analyze the data using a Chi-square test to determine if there is a significant preference for the arm containing this compound.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a hypothetical signaling pathway.
Caption: Workflow for investigating this compound's role.
Caption: Hypothetical olfactory signaling pathway for this compound.
Conclusion
The investigation into the role of this compound in insect chemical communication represents a promising avenue of research. While direct evidence is currently limited, its structural similarity to known semiochemicals suggests a high potential for biological activity. The protocols and frameworks provided herein offer a robust starting point for researchers to explore this potential. By systematically applying these methodologies, the scientific community can begin to unravel the subtle yet significant roles that long-chain fatty alcohols play in the intricate world of insect communication, potentially leading to novel and environmentally benign pest management strategies.
Application Notes and Protocols for the Development of Biodegradable Polymers from Nonacosan-14-ol
Introduction
The increasing demand for sustainable and environmentally friendly materials has driven significant research into biodegradable polymers. These polymers offer a promising alternative to conventional plastics, mitigating the long-term environmental impact of plastic waste.[1][2] Nonacosan-14-ol, a long-chain fatty alcohol, presents an intriguing monomer candidate for the synthesis of novel biodegradable polymers.[3] Its long aliphatic chain (C29) could impart significant hydrophobicity and flexibility to the resulting polymer, potentially leading to materials with unique thermal and mechanical properties, and controlled degradation profiles. This document outlines the potential application of Nonacos-14-ol in the synthesis of biodegradable polycarbonates and provides detailed protocols for their synthesis, characterization, and biodegradation assessment.
While direct synthesis of polymers from this compound is not yet extensively documented, this application note extrapolates from established methods for polycarbonate synthesis using other long-chain diols. The protocols provided are based on well-understood polymerization techniques, offering a robust starting point for researchers in this novel area.[4][5][6]
Potential Applications
Polymers derived from this compound are anticipated to be highly hydrophobic and possess a low glass transition temperature, making them suitable for a range of applications, including:
-
Drug Delivery: The hydrophobic nature of the polymer could be advantageous for the encapsulation and controlled release of hydrophobic drugs.
-
Medical Implants: The potential for tailored degradation rates could make these polymers suitable for temporary medical devices and scaffolds for tissue engineering.
-
Specialty Packaging: The unique thermal and mechanical properties may be beneficial for high-performance, biodegradable packaging materials.[7][8]
-
Coatings and Adhesives: The flexibility and hydrophobicity could be leveraged in the formulation of biodegradable coatings and adhesives.
Data Presentation
The following tables present hypothetical data for a series of poly(nonacosan-14-carbonate) polymers synthesized under different conditions. These tables are intended to serve as a template for organizing experimental results.
Table 1: Synthesis and Molecular Weight Characterization of Poly(nonacosan-14-carbonate)
| Polymer ID | Catalyst | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PNC-1 | DMAP | 24 | 85 | 12,000 | 18,000 | 1.50 |
| PNC-2 | LiAcac | 24 | 92 | 15,000 | 24,000 | 1.60 |
| PNC-3 | DMAP | 48 | 91 | 25,000 | 42,500 | 1.70 |
| PNC-4 | LiAcac | 48 | 95 | 30,000 | 54,000 | 1.80 |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index.
Table 2: Thermal Properties of Poly(nonacosan-14-carbonate)
| Polymer ID | Glass Transition Temp (Tg, °C) | Melting Temp (Tm, °C) | Decomposition Temp (Td, °C) |
| PNC-1 | -10 | 55 | 280 |
| PNC-2 | -8 | 58 | 285 |
| PNC-3 | -5 | 62 | 295 |
| PNC-4 | -4 | 65 | 300 |
Table 3: In Vitro Biodegradation of Poly(nonacosan-14-carbonate)
| Polymer ID | Enzyme | Time (weeks) | Weight Loss (%) |
| PNC-3 | Lipase | 2 | 5.2 |
| PNC-3 | Lipase | 4 | 12.8 |
| PNC-3 | Lipase | 8 | 28.1 |
| PNC-3 | Esterase | 2 | 3.1 |
| PNC-3 | Esterase | 4 | 8.9 |
| PNC-3 | Esterase | 8 | 19.5 |
Experimental Protocols
Protocol 1: Synthesis of Poly(nonacosan-14-carbonate) via Melt Transesterification
This protocol describes the synthesis of poly(nonacosan-14-carbonate) using dimethyl carbonate (DMC) as a green carbonylation agent and 4-dimethylaminopyridine (DMAP) or lithium acetylacetonate (LiAcac) as a catalyst.[5][9]
Materials:
-
This compound (C29H60O)
-
Dimethyl carbonate (DMC)
-
4-Dimethylaminopyridine (DMAP) or Lithium acetylacetonate (LiAcac)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Dichloromethane (DCM)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus or a pressure-equalized addition funnel with 4 Å molecular sieves[9]
-
Magnetic stirrer with heating mantle
-
Condenser
-
Vacuum pump
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Monomer Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (1.0 eq) in a minimal amount of hot 1,4-dioxane.
-
Reaction Setup: Add dimethyl carbonate (1.1 eq) and the catalyst (DMAP or LiAcac, 0.01 eq) to the flask.
-
Polymerization: Heat the reaction mixture to 120°C with vigorous stirring. The byproduct, methanol, will be removed azeotropically and collected in the Dean-Stark trap.[5] To facilitate methanol removal, a pressure-equalized addition funnel filled with 4 Å molecular sieves can be used.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of methanol collected. The reaction is typically continued for 24-48 hours.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Dissolve the crude polymer in dichloromethane (DCM).
-
Purification:
-
Wash the DCM solution with 1M HCl to remove the catalyst.
-
Wash with a saturated NaHCO3 solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic phase over anhydrous MgSO4.
-
Filter the solution and concentrate it using a rotary evaporator.
-
-
Precipitation: Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Characterization of Poly(nonacosan-14-carbonate)
This protocol outlines the standard methods for characterizing the synthesized polymers.
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Instrument: GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Use polystyrene standards for calibration.
-
Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL and filter through a 0.45 µm syringe filter.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC for Tg and Tm:
-
Heat the sample from -50°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Hold at 100°C for 5 minutes to erase thermal history.
-
Cool to -50°C at a rate of 10°C/min.
-
Heat again to 150°C at a rate of 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.
-
-
TGA for Td:
-
Heat the sample from room temperature to 500°C at a rate of 10°C/min under a nitrogen atmosphere. The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.
-
Protocol 3: In Vitro Biodegradation Study
This protocol describes a method for assessing the biodegradability of the polymer films in the presence of enzymes.[10][11]
Materials:
-
Poly(nonacosan-14-carbonate) films (approximately 10 mm x 10 mm x 0.2 mm)
-
Phosphate buffer solution (PBS), pH 7.4
-
Lipase from Candida antarctica (e.g., Novozym 435)[12]
-
Esterase from porcine liver
-
Sodium azide (to prevent microbial contamination)
-
24-well plates
-
Incubator shaker
Procedure:
-
Film Preparation: Prepare thin films of the polymer by solvent casting from a DCM solution. Dry the films under vacuum to remove any residual solvent.
-
Initial Weight: Accurately weigh each polymer film (W_initial).
-
Incubation:
-
Place each film in a well of a 24-well plate.
-
Prepare two sets of enzyme solutions in PBS (pH 7.4): Lipase (1 mg/mL) and Esterase (1 mg/mL). Add a small amount of sodium azide (0.02%) to each solution.
-
As a control, prepare a PBS solution with sodium azide but without any enzyme.
-
Add 2 mL of the respective enzyme solution or control solution to each well.
-
-
Degradation: Incubate the plates at 37°C in an incubator shaker (100 rpm).
-
Weight Measurement:
-
At predetermined time points (e.g., 2, 4, 8 weeks), remove the films from the solutions.
-
Gently rinse the films with deionized water to remove any adsorbed enzyme and salts.
-
Dry the films under vacuum until a constant weight is achieved (W_final).
-
-
Calculation of Weight Loss:
-
Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, characterization, and biodegradation assessment of poly(nonacosan-14-carbonate).
Caption: Proposed enzymatic degradation pathway for poly(nonacosan-14-carbonate).
References
- 1. Polyhydroxyalkanoates: biodegradable polymers with a range of applications : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Nanocomposites Based on Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodb.ca [foodb.ca]
- 4. emerald.com [emerald.com]
- 5. A novel one-pot process for the preparation of linear and hyperbranched polycarbonates of various diols and triols using dimethyl carbonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01317E [pubs.rsc.org]
- 6. US6384178B2 - Process for the preparation of polycarbonate diols with a high molecular weight - Google Patents [patents.google.com]
- 7. Performance Evaluation of Nonacosan-10-ol-Based Polyethylene Packaging Material Using Molecular Dynamics Simulations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the One-Step Approach of Polymeric Materials Using Enzymatic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis of multi-component copolymers and their structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC for Long-Chain Fatty Alcohol Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the gas chromatographic (GC) separation of long-chain fatty alcohols (e.g., C18 to C30+).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before analyzing long-chain fatty alcohols by GC?
A1: Derivatization is the most critical step. Long-chain fatty alcohols are polar and have high boiling points, which leads to poor peak shape (tailing), low volatility, and potential thermal degradation in the GC system. Derivatizing the hydroxyl group, typically by silylation to form trimethylsilyl (TMS) ethers, significantly improves analysis by:
-
Increasing Volatility: The TMS ethers are much more volatile than the corresponding alcohols, allowing them to travel through the GC column at lower temperatures.
-
Reducing Polarity: This minimizes interactions with active sites in the injection port and column, resulting in more symmetrical, sharper peaks.
-
Improving Thermal Stability: The derivatives are less prone to degradation at the high temperatures required for elution.
A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Q2: How do I choose the right GC column stationary phase for my fatty alcohol analysis?
A2: The choice of stationary phase depends on the specific requirements of your separation. The general rule is "like dissolves like," but for derivatized fatty alcohols, the choice influences selectivity and elution order.
-
Non-Polar Columns (e.g., 5% Phenyl Polysiloxane): These are robust, all-purpose columns (e.g., DB-5ms, ZB-5). They separate compounds primarily by their boiling points. For TMS-derivatized fatty alcohols, this results in a predictable elution order where shorter chains elute before longer chains. They are stable at high temperatures, which is necessary for eluting very long chains (e.g., >C28).
-
Mid-Polar Columns (e.g., 50% Phenyl Polysiloxane): These columns (e.g., DB-17ms, ZB-50) offer different selectivity compared to non-polar phases, which can be useful for separating isomers or compounds with similar boiling points.
-
Polar / Wax Columns (e.g., Polyethylene Glycol): These columns (e.g., DB-WAX, ZB-WAX) are generally not recommended as the primary choice for high-temperature analysis of derivatized long-chain fatty alcohols. While they offer excellent selectivity for polar compounds, they have lower maximum operating temperatures and are susceptible to "column bleed" at the temperatures required to elute C20+ alcohols. This can interfere with mass spectrometry (MS) detection and reduce column lifetime.
Q3: Should I use a split or splitless injection for my samples?
A3: The choice depends on the concentration of your analytes.
-
Splitless Injection: This technique is recommended for trace analysis when sample concentration is low. The entire injected sample is transferred to the column, maximizing sensitivity.
-
Split Injection: This is used for more concentrated samples. A large portion of the sample is vented, preventing column and detector overload. A typical split ratio for moderately concentrated samples might be 20:1 or 50:1.
For both methods, using an injection port liner packed with deactivated glass wool can help trap non-volatile residues and ensure complete volatilization of the derivatized analytes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks | 1. Incomplete derivatization. 2. Active sites in the GC system (liner, column). 3. Column contamination or degradation. | 1. Optimize derivatization: Ensure the sample is dry, use fresh reagents, and allow sufficient reaction time/temperature. 2. Use a fresh, deactivated injection port liner. Trim the first 10-15 cm from the front of the column. 3. Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need replacement. |
| Poor Resolution / Co-elution | 1. Inappropriate temperature program (ramps too fast). 2. Incorrect column choice (insufficient selectivity). 3. Column overloading. | 1. Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. 2. If separating by boiling point is insufficient, consider a column with a different stationary phase (e.g., mid-polar). 3. Dilute the sample or increase the split ratio. |
| Ghost Peaks / Carryover | 1. High-boiling point residues from previous injections. 2. Septum bleed. | 1. Increase the final oven temperature and hold time to "bake out" contaminants after each run. 2. Run a solvent blank after a concentrated sample to check for carryover. 3. Use a high-quality, low-bleed septum and replace it regularly. |
| No Peaks or Very Small Peaks | 1. Derivatization reaction failed. 2. Sample too dilute. 3. GC system leak. | 1. Verify the derivatization protocol and reagent activity. 2. Concentrate the sample or switch to splitless injection. 3. Perform a leak check on the system, particularly around the injection port and column fittings. |
Data & Protocols
GC Column Selection Summary
The table below summarizes the characteristics of common stationary phases for the analysis of TMS-derivatized long-chain fatty alcohols.
| Stationary Phase Type | Example Columns | Primary Separation Principle | Max Temp (°C) | Advantages | Disadvantages |
| Non-Polar (Low Bleed) | DB-5ms, ZB-5ms, VF-5ms | Boiling Point | 325-350 | High thermal stability, robust, low bleed, ideal for MS. | Limited selectivity for complex mixtures with similar boiling points. |
| Mid-Polar | DB-17ms, ZB-50 | Boiling Point & Polarity | 280-320 | Alternative selectivity for difficult separations. | Lower thermal stability than non-polar phases. |
| Polar (Wax) | DB-WAX, ZB-WAX | Polarity | 240-260 | Excellent selectivity for polar underivatized compounds. | Not suitable for high-temperature analysis of derivatized long-chain alcohols due to low max temp and column bleed. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Alcohols to TMS Ethers
This protocol is a general guideline for the silylation of long-chain fatty alcohols using BSTFA with 1% TMCS.
Materials:
-
Dried fatty alcohol sample (0.1 - 1.0 mg)
-
Pyridine or Acetonitrile (Anhydrous grade)
-
BSTFA + 1% TMCS
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place the dried sample containing the fatty alcohols into a 2 mL vial. It is crucial that the sample is free of water, as water will quench the derivatization reagent.
-
Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of Derivatized Fatty Alcohols
This protocol provides typical starting parameters for a GC-MS system equipped with a non-polar column.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977 MSD or equivalent
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection: 1 µL, Splitless
-
Injector Temp: 300°C
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 320°C
-
Hold: 10 minutes at 320°C
-
-
Transfer Line Temp: 300°C
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Acquisition Mode: Scan (m/z 50-650)
Visualizations
Caption: Workflow for selecting a GC column for fatty alcohol analysis.
Caption: Logical troubleshooting flow for common GC peak issues.
Technical Support Center: Chromatographic Resolution of Nonacosan-14-ol Isomers
Welcome to the technical support center for advanced chromatographic applications. This guide provides detailed troubleshooting advice and protocols specifically for improving the resolution of Nonacosan-14-ol isomers. This compound is a long-chain secondary fatty alcohol, and its isomers, particularly enantiomers, present a significant separation challenge due to their nearly identical physicochemical properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound isomers?
A1: The difficulty arises from two main factors:
-
Similar Physical Properties: Positional isomers of long-chain alkanes and their derivatives have very similar boiling points and polarities, making them hard to differentiate with standard chromatographic columns.
-
Enantiomers: As a secondary alcohol, this compound has a chiral center at the 14th carbon, meaning it exists as a pair of enantiomers (R and S isomers). Enantiomers have identical physical properties in a non-chiral environment and require specialized chiral separation techniques to be resolved.[3]
Q2: I have very poor resolution between my isomer peaks. What is the first thing I should check?
A2: Before modifying your method, perform a basic system health check. Ensure there are no leaks in your system, especially at the injector septum and column fittings in a GC.[4][5] For HPLC, ensure your mobile phase is fresh and properly degassed. After confirming system integrity, the most powerful way to improve resolution is to focus on changing the separation chemistry (selectivity), which typically means trying a different stationary phase (column).[6]
Q3: What is derivatization, and why is it highly recommended for analyzing this compound by Gas Chromatography (GC)?
A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis.[7] For a long-chain alcohol like this compound, derivatization is crucial for GC because it:
-
Increases Volatility: The polar hydroxyl (-OH) group is replaced with a nonpolar group, which lowers the boiling point and allows the compound to travel through the GC column more easily.
-
Improves Peak Shape: The active hydroxyl group can interact with active sites in the GC inlet and column, causing significant peak tailing. Derivatization masks this group, resulting in sharper, more symmetrical peaks.
-
Enhances Detector Sensitivity: Certain derivatizing agents can introduce elements (like fluorine) that dramatically increase the response of specific detectors, such as an Electron Capture Detector (ECD).[8][9]
Q4: How can I separate the enantiomers (R/S isomers) of this compound?
A4: Separating enantiomers requires introducing a chiral component into the chromatographic system. There are two primary strategies:[3]
-
Direct Method (Chiral Stationary Phase): Use a specialized chiral column (e.g., polysaccharide-based or cyclodextrin-based) in either HPLC or GC.[3][10] The chiral stationary phase interacts differently with each enantiomer, causing them to separate. This is the most straightforward approach if a suitable column is available.
-
Indirect Method (Chiral Derivatization): React the racemic this compound with a pure, single-enantiomer derivatizing agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.[7][11][12]
Troubleshooting Guides
Problem: Co-elution or Poor Resolution of Isomers
Q: My this compound isomer peaks are completely or partially overlapping. What adjustments can I make to my GC or HPLC method?
A: Poor resolution is addressed by manipulating the three key parameters of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Table 1: Parameter Adjustments to Improve Isomer Resolution
| Parameter | Strategy | GC Adjustment | HPLC Adjustment |
| Selectivity (α) | Change the Chemistry (Most Effective) | • Change the stationary phase (e.g., switch to a more polar or shape-selective column like a PFP or wax-type phase).• Modify the temperature ramp rate; a slower ramp can sometimes improve selectivity. | • Change the stationary phase (e.g., switch from a C18 to a Phenyl-Hexyl or PFP column). [6]• Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol, or vice-versa).[6]• Adjust mobile phase pH (less impactful for neutral alcohols). |
| Efficiency (N) | Make Peaks Sharper | • Use a longer column.• Use a narrower internal diameter (ID) column.• Optimize the carrier gas flow rate (linear velocity). | • Use a column with smaller particles (e.g., 5 µm → 3 µm → <2 µm).[13][14]• Use a longer column.• Decrease the flow rate. |
| Retention (k) | Increase Interaction Time | • Decrease the initial oven temperature.• Use a slower temperature ramp rate. | • Decrease the amount of organic solvent in the mobile phase (for reversed-phase). |
Problem: Severe Peak Tailing in Gas Chromatography
Q: My this compound peak is tailing badly, even after derivatization. What are the common causes and solutions?
A: Peak tailing is typically caused by unwanted interactions between the analyte and active sites in the system, or by physical issues in the flow path.[4]
-
Cause 1: Inlet Activity: The glass inlet liner may have active silanol groups that interact with your analyte.
-
Solution: Use a deactivated liner. If the problem persists after many injections, the liner may be dirty and should be replaced.[15]
-
-
Cause 2: Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-20 cm from the front of the column to remove the contaminated section.[15]
-
-
Cause 3: Poor Column Installation: An improper cut on the column end or incorrect insertion depth into the inlet/detector can create "dead volume" where sample can get trapped, causing tailing.
-
Solution: Ensure the column is cut cleanly at a 90° angle and installed according to the manufacturer's specifications for your instrument.[15]
-
-
Cause 4: Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized alcohol will tail significantly.
-
Solution: Optimize the derivatization protocol (see below) to ensure the reaction goes to completion.
-
Problem: Inconsistent or Incomplete Derivatization
Q: My derivatization reaction is giving variable results or low yields. How can I optimize it?
A: Successful derivatization requires careful attention to reaction conditions. For fatty alcohols, common issues are related to moisture, temperature, and reaction time.[8]
-
Moisture: Silylation reagents are extremely sensitive to moisture. Ensure your sample and solvent are anhydrous and work in a dry environment.
-
Temperature and Time: Secondary alcohols like this compound are less reactive than primary alcohols.[16] The reaction may require heating (e.g., 60-80°C) and longer reaction times (e.g., 30-60 minutes) to proceed to completion.[8][17]
-
Catalyst: For sterically hindered or less reactive alcohols, adding a catalyst can be necessary. For silylation with BSTFA, the addition of 1% TMCS (trimethylchlorosilane) is common.[17]
-
Reagent Excess: Ensure the derivatizing agent is in sufficient molar excess to drive the reaction to completion.
Experimental Protocols & Visualizations
Protocol 1: General GC Derivatization (Silylation) of this compound
This protocol describes the formation of a trimethylsilyl (TMS) ether for improved GC analysis.
-
Preparation: Dry a 1-2 mg sample of this compound under a stream of nitrogen or in a vacuum desiccator. All glassware should be oven-dried.
-
Reagents:
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
-
Solvent: Anhydrous pyridine or acetonitrile (1 mL).
-
-
Procedure:
-
Dissolve the dried sample in 1 mL of anhydrous solvent in a 2 mL autosampler vial.
-
Add 100-200 µL of the BSTFA + 1% TMCS reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-75°C for 45-60 minutes in a heating block or oven.[17]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
-
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for diagnosing and fixing poor chromatographic resolution.
Protocol 2: Chiral Derivatization for Enantiomer Separation (Indirect Method)
This protocol creates diastereomers that can be separated on a standard (achiral) column.
-
Reagents:
-
Racemic this compound sample.
-
Enantiomerically pure chiral derivatizing agent (CDA), for example, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[12]
-
Coupling agent (e.g., DCC/DMAP) and anhydrous solvent (e.g., dichloromethane).
-
-
Procedure:
-
In a dry vial, dissolve the racemic this compound and a slight molar excess of the pure (S)-MαNP acid in the anhydrous solvent.
-
Add the coupling agents to facilitate the esterification reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating until complete (monitor by TLC or a quick GC scan).
-
Perform a workup to remove excess reagents (e.g., wash with dilute acid and base).
-
Dry the final product, which is now a mixture of two diastereomeric esters: (14R)-Nonacosanyl-(2S)-MαNP and (14S)-Nonacosanyl-(2S)-MαNP.
-
Analyze this mixture on a standard achiral GC or HPLC column. The two diastereomers should now elute at different retention times.
-
Diagram 2: Logic of Chiral Derivatization
Caption: Visualization of how a pure chiral agent converts inseparable enantiomers into separable diastereomers.
References
- 1. This compound | C29H60O | CID 13456528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodb.ca [foodb.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. weber.hu [weber.hu]
- 17. Derivatization techniques for free fatty acids by GC [restek.com]
Overcoming poor solubility of Nonacosan-14-ol in analytical standards
This guide provides researchers, scientists, and drug development professionals with solutions for overcoming the poor solubility of Nonacosan-14-ol when preparing analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a long-chain saturated fatty alcohol. Its long 29-carbon aliphatic chain makes the molecule highly nonpolar and waxy in nature. This chemical structure results in strong van der Waals forces between molecules, leading to a high melting point and very low solubility in polar solvents like water, methanol, or acetonitrile. Dissolving it requires overcoming the crystal lattice energy, which is best achieved by using nonpolar organic solvents that can effectively solvate the long hydrocarbon chain.
Q2: Which solvents are recommended for preparing this compound stock solutions?
Due to its nonpolar nature, the most effective solvents are nonpolar or weakly polar organic solvents. Chlorinated solvents and alkanes are generally the first choice. For chromatographic applications, it is crucial to select a solvent that is compatible with the analytical method (e.g., HPLC, GC-MS).
Q3: I'm still struggling to dissolve the standard, even in a recommended solvent. What should I do?
If you encounter persistent solubility issues, several physical methods can be employed to aid dissolution. These techniques increase the kinetic energy of the system and help to break down the compound's crystal lattice structure. Common methods include:
-
Gentle Warming: Heating the solution in a warm water bath (e.g., 30-40°C) can significantly improve solubility.
-
Sonication: Using an ultrasonic bath can break apart solid aggregates and enhance solvent interaction.
-
Vortexing: Vigorous mixing can help disperse the solid particles and promote dissolution.
A combination of these methods is often most effective. See the troubleshooting guide below for a systematic approach.
Q4: Are there chemical alternatives if physical methods are insufficient or not suitable for my experiment?
Yes. When direct dissolution is challenging or if the analytical method requires it, chemical derivatization is a highly effective strategy. For long-chain alcohols like this compound, silylation is a common technique, especially for gas chromatography (GC) analysis. This process replaces the active hydrogen in the hydroxyl group (-OH) with a trimethylsilyl (TMS) group. The resulting TMS-ether is much more volatile and thermally stable, and often more soluble in a wider range of solvents.
Troubleshooting Guide: Dissolving this compound Standards
This guide provides a step-by-step workflow for dissolving your this compound standard.
Solvent Solubility Data
The following table summarizes the qualitative solubility of this compound in common laboratory solvents. It is recommended to perform small-scale solubility tests before preparing a bulk stock solution.
| Solvent | Chemical Class | Polarity | Expected Solubility | Notes |
| Chloroform | Chlorinated Solvent | Low | High | Recommended first choice. Volatile. |
| Hexane | Alkane | Very Low | High | Good choice for nonpolar applications. Compatible with GC. |
| Dichloromethane | Chlorinated Solvent | Low | High | Similar to chloroform, less toxic. |
| Toluene | Aromatic | Low | Moderate to High | Effective, but may be less compatible with some analytical systems. |
| Ethyl Acetate | Ester | Medium | Slight to Moderate | May require warming or sonication. |
| Acetonitrile | Nitrile | High | Very Low/Insoluble | Not recommended for initial dissolution. |
| Methanol | Alcohol | High | Very Low/Insoluble | Not recommended for initial dissolution. |
| Water | Aqueous | Very High | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for dissolving this compound in an organic solvent.
Materials and Equipment:
-
This compound standard
-
Chloroform (HPLC or analytical grade)
-
Class A volumetric flasks (e.g., 10 mL)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Water bath
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg) directly into a clean, dry glass vial.
-
Initial Solvation: Add a small volume of the selected solvent (e.g., 1-2 mL of chloroform) to the vial.
-
Mechanical Agitation: Cap the vial securely and vortex at high speed for 1-2 minutes.
-
Thermal Assistance (if necessary): If the solid is not fully dissolved, place the vial in a warm water bath set to 30-40°C for 10 minutes. Do not overheat, as this can cause solvent evaporation.
-
Sonication (if necessary): Following warming, place the vial in an ultrasonic bath for 15-20 minutes to break up any remaining solid aggregates.
-
Visual Confirmation: Visually inspect the solution to ensure all solid material has dissolved.
-
Final Dilution: Once fully dissolved, quantitatively transfer the solution to a Class A volumetric flask. Rinse the vial multiple times with the solvent and add the rinsings to the flask to ensure a complete transfer. Add solvent to the calibration mark to reach the final target concentration (e.g., 1 mg/mL).
-
Storage: Store the final stock solution in a tightly capped vial at 2-8°C.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for creating a more volatile trimethylsilyl (TMS) ether derivative.
Materials and Equipment:
-
This compound solution (in an aprotic solvent like hexane or dichloromethane)
-
Silylating agent (e.g., BSTFA + 1% TMCS, or MSTFA)
-
Pyridine (optional, as a catalyst)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas line for evaporation (if needed)
Procedure:
-
Aliquot Standard: Pipette an aliquot of the dissolved this compound solution into a GC vial.
-
Solvent Evaporation (if necessary): If the current solvent is not suitable for derivatization, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried residue in a small volume (e.g., 100 µL) of an appropriate aprotic solvent like hexane or pyridine.
-
Add Reagent: Add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat it at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. The resulting TMS-ether will be significantly more volatile and produce a characteristic mass spectrum.
Minimizing degradation of Nonacosan-14-ol during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Nonacosan-14-ol during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low recovery of this compound | Oxidative Degradation: Exposure to atmospheric oxygen during sample processing. Thermal Degradation: Use of high temperatures during extraction or solvent evaporation. Adsorption: Loss of compound onto surfaces of glassware or plasticware. | Inert Atmosphere: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use and perform extractions under a gentle stream of the inert gas. Temperature Control: Use low-temperature extraction methods and avoid temperatures above 40-50°C for solvent evaporation. Utilize a rotary evaporator with a controlled temperature water bath. Proper Labware: Use silanized glassware to minimize adsorption of the long-chain alcohol to the glass surface. |
| Appearance of unknown peaks in GC/LC-MS analysis | Formation of Degradation Products: Oxidation can lead to the formation of ketones or other oxidized species. Contamination: Introduction of impurities from solvents, reagents, or labware. | Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to your sample, especially during long-term storage or extensive processing. High-Purity Reagents: Use high-purity, HPLC, or GC-grade solvents and reagents to avoid contamination. Solvent Blanks: Always run solvent blanks to identify any peaks originating from the solvents or the system itself. |
| Inconsistent results between sample replicates | Incomplete Extraction: The extraction solvent or method may not be efficiently extracting this compound from the sample matrix. Variable Degradation: Differences in sample handling time or exposure to air/light between replicates. | Optimize Extraction: Ensure the chosen solvent has the appropriate polarity for this compound and the sample matrix. Sonication or gentle agitation can improve extraction efficiency. Standardize Workflow: Process all samples and replicates in a consistent and timely manner to minimize variability in degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors are exposure to atmospheric oxygen (oxidation), high temperatures, and potentially prolonged exposure to UV light. Long-chain secondary alcohols like this compound are susceptible to oxidation at the secondary alcohol group, which can lead to the formation of ketones.
Q2: What is the recommended method for storing this compound standards and samples?
A2: For long-term storage, it is recommended to store this compound as a solid or in a non-polar, aprotic solvent (e.g., hexane, heptane) at -20°C or below. To prevent oxidation, the container should be flushed with an inert gas (nitrogen or argon) before sealing. For short-term storage, refrigeration at 2-8°C is acceptable for solutions, again, under an inert atmosphere.
Q3: Which solvents are most suitable for extracting and dissolving this compound?
A3: this compound is a non-polar compound and dissolves well in non-polar solvents. For extraction from plant or biological matrices, solvents like hexane, heptane, or chloroform are commonly used. For analysis, dissolution in hexane or isopropanol is typical, depending on the analytical technique (e.g., GC-MS).
Q4: Can I use derivatization to improve the stability and detection of this compound during GC-MS analysis?
A4: Yes, derivatization is a highly recommended technique. Derivatizing the hydroxyl group of this compound to a trimethylsilyl (TMS) ether using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can increase its thermal stability and volatility, leading to improved chromatographic peak shape and detection.
Experimental Protocol: Minimized Degradation Extraction and Preparation for GC-MS
This protocol outlines a general procedure for extracting this compound from a solid matrix (e.g., plant material) and preparing it for GC-MS analysis, with a focus on minimizing degradation.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the sample to remove water.
-
Grind the dried sample into a fine powder to increase the surface area for extraction.
-
-
Solvent Preparation:
-
Choose a high-purity non-polar solvent (e.g., hexane).
-
Deoxygenate the solvent by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.
-
-
Extraction:
-
Weigh the powdered sample into a flask.
-
Add the deoxygenated solvent to the flask.
-
Perform the extraction under a nitrogen atmosphere. This can be done in a glove box or by using a flask with a nitrogen inlet.
-
Use a low-temperature extraction method, such as sonication in a cool water bath or gentle shaking at room temperature for several hours. Avoid heating.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
-
For the final evaporation step to dryness, use a gentle stream of nitrogen.
-
-
Derivatization for GC-MS:
-
Re-dissolve the dried extract in a known volume of dry hexane or another suitable solvent.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
-
Visualizations
Caption: Workflow for minimizing this compound degradation during sample preparation.
Caption: Factors leading to the degradation of this compound.
Troubleshooting peak tailing in the GC analysis of fatty alcohols
This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing in the gas chromatography (GC) analysis of fatty alcohols.
Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of fatty alcohols, presented in a direct question-and-answer format.
Question: My fatty alcohol peaks are exhibiting significant tailing. What is the most likely cause?
Answer: The most common cause of peak tailing for fatty alcohols is the interaction between the polar hydroxyl (-OH) group of the alcohol and "active sites" within the GC system. These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces in the sample flow path that can form hydrogen bonds with your analyte, delaying its passage through the system and causing a tailed peak shape.
Question: Where are these "active sites" typically located and how can I address them?
Answer: Active sites can be found in several locations. The primary areas to investigate are:
-
GC Inlet Liner: The inlet liner, especially if it contains glass wool, is a major source of active sites.
-
Solution: Replace your current liner with a deactivated liner. Deactivated liners have a special surface treatment that masks silanol groups. If using glass wool, ensure it is also deactivated.
-
-
GC Column: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica tubing. Contamination from previous injections can also create active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 15-30 cm from the front of the column to remove non-volatile residues and damaged sections. If the column is old or heavily used, replacement may be necessary.
-
-
Injector and Detector: Metal surfaces within the injector port or detector can also contribute to peak tailing.
-
Solution: Perform regular maintenance on the injector port, including cleaning and replacing the septum and seals.
-
Question: Could my GC method parameters be the cause of peak tailing?
Answer: Yes, suboptimal method parameters can contribute to poor peak shape.
-
Injector Temperature: An injector temperature that is too low can cause slow volatilization of the fatty alcohols, leading to band broadening and tailing.
-
Solution: Ensure the injector temperature is high enough to flash-volatilize the sample and solvent. A typical starting point is 250°C, but this may need to be optimized.
-
-
Column Flow Rate: An incorrect flow rate can affect separation efficiency.
-
Solution: Verify that your carrier gas flow rate is set correctly for your column's internal diameter. For most standard columns (0.25-0.32 mm i.d.), a flow rate of 1-2 mL/min is a good starting point.
-
-
Oven Temperature Program: A ramp rate that is too fast may not allow for proper partitioning between the mobile and stationary phases, potentially affecting peak shape.
-
Solution: Try a slower initial temperature ramp to see if peak shape improves.
-
Question: I've addressed potential active sites and optimized my method, but I still see tailing. What is the definitive solution?
Answer: If peak tailing persists, the most robust solution is to eliminate the source of the interaction through chemical derivatization. By converting the polar hydroxyl group into a less polar, non-protic functional group (e.g., a silyl ether), you significantly reduce the potential for hydrogen bonding with active sites. This almost always results in sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it recommended for fatty alcohols? Derivatization is a chemical reaction that transforms a compound into a related product with different chemical and physical properties to improve its analysis. For fatty alcohols, the polar -OH group is converted into a less polar group, such as a trimethylsilyl (TMS) ether. This is recommended because it minimizes interactions with active sites in the GC system, leading to more symmetrical peaks and improved accuracy.
Q2: Which derivatizing agent is best for fatty alcohols? Silylating agents are most common for fatty alcohols. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and widely used reagent for this purpose.
Q3: How do I calculate peak asymmetry to quantify tailing? The peak asymmetry factor (As) is commonly calculated at 10% of the peak height. It is the ratio of the distance from the peak midpoint to the back slope (B) and the distance from the peak midpoint to the front slope (A), where As = B/A. An ideal, perfectly symmetrical peak has an As value of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
Q4: Can injecting a smaller sample volume help reduce peak tailing? Yes, in some cases. If the tailing is caused by overloading the column or exceeding the capacity of active sites, injecting a smaller volume or a more dilute sample can sometimes improve the peak shape. However, this is often a temporary fix and does not address the underlying cause.
Data Summary
Derivatization is a highly effective strategy for mitigating peak tailing. The following table provides an illustrative comparison of peak asymmetry factors for a fatty alcohol before and after derivatization.
| Analyte | Condition | Typical Peak Asymmetry Factor (As) | Peak Shape |
| 1-Hexadecanol (C16) | Before Derivatization | 1.8 - 2.5 | Tailing |
| 1-Hexadecanol (C16) | After Silylation (BSTFA) | 1.0 - 1.2 | Symmetrical |
Experimental Protocol: Silylation of Fatty Alcohols for GC Analysis
This protocol describes a standard procedure for the derivatization of fatty alcohols using BSTFA with 1% TMCS.
Materials:
-
Fatty alcohol sample
-
Anhydrous solvent (e.g., Pyridine, Toluene, or Acetonitrile)
-
BSTFA + 1% TMCS derivatizing agent
-
Autosampler vials with inert caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh or pipette approximately 1-5 mg of the fatty alcohol sample into a clean, dry autosampler vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Solvent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine) to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The ratio of solvent to reagent can be optimized, but a 2:1 ratio is a common starting point.
-
Reaction: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC. The derivatized sample is typically stable for several hours, but it is best to analyze it as soon as possible.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the GC analysis of fatty alcohols.
Caption: A flowchart for troubleshooting peak tailing in GC.
Technical Support Center: Enhancing Ionization Efficiency of Nonacosan-14-ol in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonacosan-14-ol and other long-chain alcohols in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very weak or non-existent molecular ion peak for this compound with Electrospray Ionization (ESI)?
A1: this compound is a long-chain fatty alcohol, which is a relatively non-polar compound.[1] ESI is most effective for polar and ionic compounds that are already present as ions in solution. Since this compound does not readily form ions in solution, its ionization efficiency in ESI is inherently low, leading to weak or absent molecular ion signals.
Q2: What is the most suitable ionization technique for analyzing this compound?
A2: Atmospheric Pressure Chemical Ionization (APCI) is generally the most suitable technique for analyzing thermally stable, less polar compounds like this compound.[2][3] APCI utilizes a corona discharge to create reagent gas ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.[4][5] This process is more efficient for non-polar molecules than ESI.
Q3: Can Matrix-Assisted Laser Desorption/Ionization (MALDI) be used for this compound analysis?
A3: Yes, MALDI can be used for the analysis of smaller molecules like lipids.[6] However, a significant challenge is the potential for interference from matrix-related peaks in the low mass-to-charge (m/z) range.[6][7] Careful selection of the matrix is crucial to minimize these background signals and achieve a good signal-to-noise ratio for this compound.
Q4: I am observing significant fragmentation in my mass spectrum. How can I obtain a clearer molecular ion peak?
A4: Significant fragmentation is common with hard ionization techniques like Electron Ionization (EI), where alcohols often show characteristic losses of water (M-18) and alpha-cleavage products.[8][9][10][11] To minimize fragmentation and obtain a more prominent molecular ion, consider the following:
-
Use a "soft" ionization technique: APCI and MALDI are softer ionization methods that typically result in less fragmentation compared to EI.[3]
-
Derivatization: Chemically modifying the hydroxyl group of this compound can create a more stable derivative that is less prone to fragmentation and ionizes more efficiently.[12][13][14]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
This guide provides a step-by-step approach to troubleshooting poor signal intensity.
Caption: Troubleshooting workflow for poor signal intensity of this compound.
Issue 2: Choosing the Right Derivatization Strategy
Derivatization can significantly enhance the ionization efficiency and improve chromatographic properties of long-chain alcohols.[12][13][14]
Comparison of Common Derivatization Techniques
| Derivatization Method | Reagent Examples | Advantages | Considerations |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Nicotinyl Chloride | Increases volatility, can introduce a readily ionizable group (e.g., pyridine ring from nicotinyl chloride).[12][14] | May require anhydrous conditions. TFAA derivatives can be highly sensitive in negative ion mode. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability. Creates characteristic fragmentation patterns.[15] | Derivatives can be sensitive to moisture. |
| Charge-Tagging | Girard's Reagent T | Introduces a permanent positive charge, making the molecule highly suitable for ESI. | Primarily for carbonyl compounds, but can be adapted for alcohols after oxidation. |
Experimental Protocols
Protocol 1: Acylation of this compound with Nicotinyl Chloride
This protocol is designed to introduce a pyridine group, which is readily protonated and enhances ionization efficiency in positive-mode ESI or APCI.
Materials:
-
This compound sample
-
Anhydrous pyridine
-
Nicotinyl chloride hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas stream
-
HPLC-grade methanol for reconstitution
Procedure:
-
Dissolve approximately 1 mg of this compound in 1 mL of anhydrous DCM in a clean, dry vial.
-
Add 50 µL of anhydrous pyridine to the solution.
-
Add a 1.5 molar excess of nicotinyl chloride hydrochloride to the mixture.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Vortex the mixture and separate the organic layer.
-
Wash the organic layer twice more with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., methanol) for LC-MS analysis.
Protocol 2: Silylation of this compound with BSTFA
This protocol increases the volatility of the analyte, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS with certain interfaces.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Heating block or oven
-
Nitrogen gas stream
-
HPLC-grade hexane for reconstitution
Procedure:
-
Ensure the this compound sample is completely dry. Lyophilize if necessary.
-
Place approximately 0.5 mg of the dry sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Seal the vial tightly and heat at 60-70 °C for 1 hour.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection for GC-MS analysis.
-
For LC-MS, evaporate the solvent and derivatizing reagent under a gentle stream of nitrogen and reconstitute in a compatible solvent like hexane.
Visualization of Key Processes
General Workflow: Derivatization and LC-MS Analysis
References
- 1. foodb.ca [foodb.ca]
- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of low molecular weight compounds using MALDI- and LDI-TOF-MS: Direct detection of active pharmaceutical ingredients in different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.10 [people.whitman.edu]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Review: Derivatization in mass spectrometry--2. Acylation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for the Quantification of Nonacosan-14-ol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of Nonacosan-14-ol in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Question 1: I am seeing low recovery of this compound from my plasma/tissue samples. What are the potential causes and solutions?
Answer: Low recovery of the highly hydrophobic this compound is a common issue stemming from its poor solubility in aqueous environments and potential for strong binding to matrix components.
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Inadequate Solvent Polarity: this compound is practically insoluble in water.[1][2] Ensure your extraction solvent is sufficiently nonpolar to efficiently partition the analyte from the aqueous matrix.
-
Troubleshooting Steps:
-
Solvent Selection: If using liquid-liquid extraction (LLE), consider solvents like hexane, ethyl acetate, or a mixture such as hexane:isopropanol. For solid-phase extraction (SPE), a reverse-phase cartridge (e.g., C18) with a high percentage of organic solvent for elution is recommended.
-
pH Adjustment: While this compound is a neutral compound, adjusting the pH of the sample can disrupt its binding to proteins. Consider a gentle pH modification to release protein-bound analyte before extraction.
-
Sample Pre-treatment: For tissue samples, ensure complete homogenization to break down cellular structures and release the analyte. The use of a protein precipitation step with a solvent like acetonitrile or methanol prior to extraction can also be beneficial.
-
-
Question 2: My extracted samples appear cloudy or contain precipitates. How can I resolve this?
Answer: Cloudiness or precipitation in the final extract can be due to the co-extraction of lipids and other matrix components, which can interfere with the analysis.
-
Troubleshooting Steps:
-
Centrifugation: Increase the centrifugation speed and/or duration after extraction to pellet insoluble materials.
-
Solvent Polarity Optimization: A solvent system that is too nonpolar may extract excessive lipids. Try a slightly more polar solvent or a multi-step extraction to selectively isolate this compound.
-
Post-Extraction Clean-up: Incorporate a clean-up step after the initial extraction. This could involve a secondary LLE with a different solvent system or passing the extract through a silica-based SPE cartridge to remove highly nonpolar interferences.
-
Chromatography & Detection
Question 3: I am observing poor peak shape (e.g., tailing, broadening) for this compound during my LC-MS/MS analysis. What could be the cause?
Answer: Poor peak shape for a long-chain alcohol like this compound can be attributed to several factors related to its chemical properties and interaction with the analytical system.
-
Troubleshooting Steps:
-
Column Choice: A standard C18 column might not be optimal. Consider a column with a different stationary phase, such as one designed for lipids or hydrophobic compounds.
-
Mobile Phase Composition: Ensure your mobile phase has sufficient organic strength to elute this highly nonpolar compound efficiently. A gradient elution with a high percentage of an organic solvent like methanol, acetonitrile, or isopropanol is likely necessary.
-
Sample Solvent: The solvent used to reconstitute your final extract should be compatible with the initial mobile phase conditions to prevent peak distortion. Ideally, the reconstitution solvent should be weaker than the initial mobile phase.
-
System Contamination: Residual matrix components can build up on the column and affect peak shape. Implement a robust column washing protocol between runs.
-
Question 4: I am experiencing significant matrix effects (ion suppression or enhancement) in my mass spectrometry data. How can I mitigate this?
Answer: Matrix effects are common when analyzing complex biological samples. They occur when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.
-
Troubleshooting Steps:
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove the interfering components. Re-evaluate your extraction and clean-up procedures (see Question 2).
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the co-eluting interferences. A longer column, a shallower gradient, or a different stationary phase might be necessary.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Quantitative Data Summary
The following table presents typical acceptance criteria for the validation of a bioanalytical method for the quantification of this compound. These values are illustrative and may be adjusted based on specific regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | CV of the matrix factor should be ≤ 15%. |
| Stability (various conditions) | Analyte concentration should be within ±15% of the initial concentration. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 2 mL polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound in methanol).
-
Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of hexane:ethyl acetate (90:10, v/v) to the supernatant.
-
Mixing: Vortex for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 methanol:water) for analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column suitable for hydrophobic compounds (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: Gradient to 98% B
-
5-7 min: Hold at 98% B
-
7.1-8 min: Return to 80% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Troubleshooting decision tree for common analytical issues.
References
Strategies to improve the yield of synthetic Nonacosan-14-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic Nonacosan-14-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and effective synthetic routes for this compound are the Grignard reaction and the Wittig reaction followed by hydrogenation. The Grignard reaction involves the coupling of a 14-carbon Grignard reagent with a 15-carbon aldehyde. The Wittig reaction creates a carbon-carbon double bond which is then reduced to a single bond to yield the final alcohol.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly based on the chosen synthetic route, purity of reagents, and reaction conditions. Generally, reported yields for Grignard-based syntheses can range from 60% to 85%, while the multi-step Wittig reaction approach may have a slightly lower overall yield. Optimizing reaction conditions and purification methods is crucial for maximizing the final yield.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques are used to confirm the structure and purity of the final product. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy to identify the hydroxyl group, and Mass Spectrometry (MS) to confirm the molecular weight. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q4: What are the critical safety precautions to take during the synthesis?
A4: Both Grignard and Wittig reactions involve hazardous reagents. Grignard reagents are highly reactive with water and air, requiring the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). Wittig reagents and the solvents used can be flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. 2. Impure Magnesium: The surface of the magnesium turnings may be oxidized. 3. Poor Quality Alkyl Halide: The starting tetradecyl bromide may be impure or degraded. 4. Incorrect Reaction Temperature: The reaction may be too slow if the temperature is too low, or side reactions may occur if it's too high. | 1. Thoroughly dry all glassware in an oven and use anhydrous solvents. 2. Activate the magnesium turnings with a small amount of iodine or by crushing them under an inert atmosphere. 3. Purify the tetradecyl bromide by distillation before use. 4. Maintain the recommended reaction temperature, typically by using an ice bath for the initial addition and then allowing the reaction to proceed at room temperature. |
| Presence of Significant Byproducts | 1. Wurtz Coupling: The Grignard reagent may react with the unreacted alkyl halide. 2. Enolization of Aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde. | 1. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration. 2. Add the Grignard reagent slowly to a cooled solution of the pentadecanal. |
| Difficulty in Product Purification | 1. Emulsion Formation During Workup: This can make phase separation difficult. 2. Co-elution of Byproducts: Byproducts may have similar polarity to the desired product. | 1. Use a saturated solution of ammonium chloride for quenching instead of water. 2. Employ careful column chromatography, potentially using a gradient elution system to improve separation. |
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Alkene Intermediate | 1. Inactive Ylide: The phosphonium ylide may not have formed correctly due to a weak base or moisture. 2. Steric Hindrance: Long alkyl chains can sterically hinder the reaction. | 1. Use a strong base such as n-butyllithium or sodium hydride and ensure anhydrous conditions. 2. A longer reaction time or slightly elevated temperature may be necessary. |
| Formation of E/Z Isomers | The Wittig reaction can produce a mixture of E and Z isomers of the alkene. | The stereoselectivity can be influenced by the choice of solvent and the nature of the ylide. For a less stabilized ylide, a higher proportion of the Z-isomer is typically formed in aprotic solvents. |
| Incomplete Hydrogenation | The reduction of the alkene to the final alcohol may be incomplete. | Ensure the catalyst (e.g., Palladium on carbon) is active and use an appropriate pressure of hydrogen gas. Monitor the reaction by TLC or GC until the starting material is fully consumed. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
-
Preparation of the Grignard Reagent:
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All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
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Add a solution of tetradecyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings.
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If the reaction does not start, gently warm the flask or add a crystal of iodine.
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Once the reaction is initiated, continue the addition of tetradecyl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentadecanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of pentadecanal in anhydrous diethyl ether dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Wittig Reaction and Hydrogenation
-
Ylide Formation:
-
In an oven-dried, three-necked flask under an inert atmosphere, suspend tetradecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists.
-
-
Wittig Reaction:
-
To the ylide solution, add a solution of pentadecanal in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Workup and Alkene Isolation:
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
-
-
Hydrogenation:
-
Dissolve the purified alkene in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete (monitored by TLC or GC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield this compound.
-
Further purification can be done by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the Wittig synthesis of this compound.
Removing interfering compounds in the analysis of plant-derived Nonacosan-14-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Nonacosan-14-ol from plant matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)
-
Question: My GC-MS analysis of this compound shows significant peak tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing for long-chain alcohols like this compound is often due to interactions with active sites in the GC system or incomplete derivatization.
-
Troubleshooting Steps:
-
Check Derivatization: Ensure the derivatization reaction (e.g., silylation) has gone to completion. Increase the reagent amount, reaction time, or temperature if necessary. The presence of free hydroxyl groups leads to poor peak shape.
-
GC Inlet Maintenance: The GC inlet liner can accumulate non-volatile residues from plant extracts. Clean or replace the liner and ensure it is properly deactivated.
-
Column Conditioning: The GC column itself may have active sites. Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
-
Issue 2: Low Recovery of this compound
-
Question: I am experiencing low recovery of this compound after my sample cleanup procedure. What are the potential loss points?
-
Answer: Low recovery can occur at multiple stages, including extraction, liquid-liquid partitioning, and solid-phase extraction (SPE).
-
Troubleshooting Steps:
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Extraction Efficiency: Ensure your initial solvent extraction is robust enough to extract the waxy layer containing this compound. Using a chloroform-methanol mixture is often effective.
-
SPE Elution Solvent: The choice of elution solvent in SPE is critical. This compound is a relatively nonpolar compound, but requires a solvent with sufficient polarity to displace it from the sorbent. If using silica gel, you may need to increase the polarity of your elution solvent (e.g., by adding a small percentage of ethyl acetate or methanol to hexane or dichloromethane).
-
Phase Partitioning: During liquid-liquid extraction, ensure the pH and solvent polarity are optimized to keep this compound in your desired organic phase.
-
-
Issue 3: Co-eluting Peaks and Matrix Interference
-
Question: I am seeing many interfering peaks in my chromatogram that co-elute with or mask my this compound peak. How can I remove these?
-
Answer: Plant extracts are complex mixtures containing pigments, sterols, fatty acids, and other lipids that can interfere with analysis.
-
Troubleshooting Steps:
-
Pigment Removal: For chlorophyll-rich extracts, a preliminary cleanup with activated charcoal or a dedicated SPE cartridge (e.g., Florisil®) can be effective.
-
Sterol and Fatty Acid Removal: Saponification can be used to hydrolyze fatty acid esters and remove the resulting free fatty acids through a basic liquid-liquid extraction. Sterols can often be separated using silica gel-based SPE by eluting with a less polar solvent before eluting the this compound.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleanup. A silica or C18 SPE cartridge can be used to separate compounds based on polarity. A typical workflow involves loading the extract, washing with a non-polar solvent to remove very non-polar interferences, and then eluting this compound with a solvent of intermediate polarity.
-
-
Issue 4: Inconsistent Derivatization
-
Question: My derivatization reaction seems to be inconsistent, leading to variable results. What are the key parameters to control?
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Answer: The efficiency of derivatization (e.g., silylation with BSTFA or MSTFA) is highly dependent on the reaction conditions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Silylating reagents are sensitive to water. Ensure your sample extract is completely dry before adding the reagent. Any residual water will consume the reagent and inhibit the reaction.
-
Reaction Temperature and Time: These parameters should be optimized. While some reactions proceed at room temperature, others may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization of the sterically hindered secondary alcohol.
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Reagent Quality: Derivatization reagents degrade over time, especially if exposed to moisture. Use fresh reagents from a properly stored vial.
-
-
Quantitative Data on Purification Methods
The following table summarizes typical recovery rates for long-chain alcohols from plant matrices using various cleanup techniques. Note that specific recovery for this compound may vary depending on the plant matrix and exact experimental conditions.
| Purification Method | Interferents Removed | Typical Recovery Rate for Long-Chain Alcohols | Reference |
| Solid-Phase Extraction (Silica Gel) | Pigments, very non-polar lipids, some polar lipids | 85-95% | General knowledge from plant wax analysis |
| Solid-Phase Extraction (C18) | Polar compounds (sugars, phenolics) | 80-90% | General knowledge from plant lipid analysis |
| Saponification + LLE | Fatty acid esters, triglycerides | 75-85% | General knowledge from lipid chemistry |
| Thin-Layer Chromatography (TLC) | Sterols, fatty acids, other lipid classes | 70-80% (prone to losses during scraping) | General knowledge from chromatography |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol is designed to remove common interferences like pigments and highly polar compounds from a plant extract.
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Sample Preparation:
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Ensure the crude plant extract is fully dissolved in a small volume of a non-polar solvent like hexane or toluene. The extract should be free of particulate matter.
-
-
SPE Cartridge Conditioning:
-
Use a silica gel SPE cartridge (e.g., 500 mg).
-
Condition the cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the dissolved extract onto the conditioned SPE cartridge.
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Allow the sample to pass through the sorbent slowly.
-
-
Washing Step:
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Wash the cartridge with 10 mL of hexane to elute very non-polar interfering compounds.
-
Follow with a wash of 5 mL of hexane:dichloromethane (9:1 v/v) to remove pigments like chlorophyll.
-
-
Elution:
-
Elute the this compound fraction using 10 mL of dichloromethane:ethyl acetate (95:5 v/v).
-
Collect the eluate in a clean collection vial.
-
-
Drying:
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Evaporate the solvent from the eluate under a gentle stream of nitrogen.
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The dried sample is now ready for derivatization.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes the silylation of the hydroxyl group of this compound to increase its volatility for GC-MS analysis.
-
Sample Preparation:
-
Ensure the purified this compound fraction is completely dry in a reaction vial.
-
-
Reagent Addition:
-
Add 100 µL of a suitable solvent (e.g., pyridine or toluene).
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis:
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Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. The resulting trimethylsilyl (TMS) ether of this compound is more volatile and exhibits better chromatographic behavior.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound analysis.
Calibration curve issues in the quantification of long-chain alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the quantification of long-chain alcohols using chromatographic techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for long-chain alcohols often non-linear, especially at lower concentrations?
A: Non-linearity in calibration curves for long-chain alcohols is a common issue primarily stemming from their chemical properties. Key causes include:
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Analyte Adsorption: Long-chain alcohols are prone to adsorption onto active sites within the GC system, such as the injector liner, column, or transfer lines.[1][2] This effect is more pronounced at lower concentrations, where a larger fraction of the analyte is lost, leading to a negative deviation from linearity.
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Incomplete Volatilization: Due to their low volatility, these compounds may not vaporize completely or consistently in the GC inlet, causing poor transfer to the column.[2]
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Improper Derivatization: Incomplete or inconsistent derivatization reactions result in a mixture of derivatized and underivatized alcohol, leading to inaccurate and non-linear responses.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, causing signal suppression or enhancement that can affect linearity.[3][4]
Q2: My analyte peaks are small or missing, particularly at low concentrations. What should I check?
A: The disappearance of peaks at low concentrations is often linked to analyte loss. A systematic check should include:
-
System Activity: The GC inlet liner and the first few centimeters of the analytical column are common areas for irreversible adsorption. Consider using a deactivated liner or trimming the column. Adding a small amount of an alcohol, like butanol, to the solvent can sometimes reduce adsorption losses.[1]
-
Derivatization Efficiency: Verify that the derivatization reaction is going to completion. Silylation reagents, for example, are highly sensitive to moisture; ensure your sample and solvents are anhydrous.[2] An excess of the derivatizing reagent is also recommended.[5]
-
Solvent Purity: Impurities in the solvent can interfere with the derivatization reaction or co-elute with your analyte, masking its peak.[1]
-
Injector Temperature: An injector temperature that is too low can lead to incomplete volatilization of the less volatile long-chain alcohol derivatives.
Q3: I'm observing poor reproducibility and high Relative Standard Deviations (RSDs) in my calibration standards. What are the likely causes?
A: Poor reproducibility is often a symptom of inconsistent sample introduction or preparation. Key factors include:
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Injection Variation: Inconsistent injection volumes can be a significant source of error. The use of an internal standard is highly recommended to correct for this variability.[6] The calibration should be based on the ratio of the analyte response to the internal standard's response.[6][7]
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Inconsistent Derivatization: If the reaction conditions (temperature, time, reagent concentration) are not precisely controlled for every standard and sample, the derivatization yield will vary, leading to high RSDs.
-
Sample Degradation: Long-chain alcohols or their derivatives may not be stable over time. It is best practice to run calibration standards with each batch of samples to account for any potential degradation or instrument drift.[8]
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Instrument Contamination: A dirty GC inlet or MS source can lead to fluctuating signal intensity.[6] Regular maintenance, including liner replacement and source cleaning, is crucial for reproducible results.[6]
Q4: What is a matrix effect, and how can I mitigate it for long-chain alcohol analysis?
A: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to significant quantification errors.
To mitigate matrix effects:
-
Matrix-Matched Calibration: The most common solution is to prepare calibration standards in a blank matrix extract that is free of the target analyte.[4] This ensures that the standards and samples experience similar matrix effects, improving accuracy.
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of the analyte as an internal standard is an effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization.
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
Q5: Which derivatization reagent is best for long-chain alcohols?
A: The choice of reagent depends on the analytical technique and specific requirements. Silylation is the most prevalent method for preparing alcohol samples for GC analysis.[2]
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Silylation (e.g., BSTFA, MTBSTFA): These reagents replace active hydrogens on the alcohol's hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[2] This process significantly increases volatility and thermal stability.[2] The choice between reagents can depend on factors like steric hindrance and the desired mass spectral fragmentation patterns.
-
Acylation (e.g., TFAA, PFPA): These reagents introduce fluorinated acyl groups, which produce stable and volatile derivatives.[1] A major advantage is that they significantly enhance the response of an electron capture detector (ECD).[1]
Section 2: Troubleshooting Guides
Guide 1: Poor Calibration Curve Linearity (R² < 0.995)
A low coefficient of determination (R²) suggests that the calibration model does not fit the data well. The following flowchart outlines a systematic approach to diagnosing and resolving linearity issues.
Caption: Troubleshooting workflow for poor calibration curve linearity.
The table below summarizes common causes and recommended actions to improve linearity.
| Potential Cause | Recommended Solution(s) |
| Analyte Adsorption | Use a glass wool-free, deactivated GC inlet liner. Trim 5-10 cm from the front of the analytical column. Add a small percentage (<1%) of a more polar alcohol (e.g., butanol) to the sample solvent to occupy active sites.[1] |
| Sub-optimal GC Conditions | Increase the injector temperature to ensure complete vaporization. Check for leaks in the GC system. Verify that the split ratio and flow rates are appropriate for the concentration range.[9] |
| Inaccurate Standard Preparation | Prepare fresh calibration standards from a reliable stock solution.[8] Crucially, incorporate an internal standard (IS) structurally similar to the analyte to correct for volume and injection variability.[6][10] Ensure the derivatization reaction is complete and consistent across all standards. |
| Matrix Effects | If analyzing complex samples, prepare calibration standards in a blank sample matrix to compensate for signal suppression or enhancement.[4] |
| Detector Saturation | If non-linearity occurs at high concentrations, the detector may be saturated. Extend the calibration range with lower concentration points or dilute the higher standards. |
Guide 2: Incomplete or Inconsistent Derivatization
Successful derivatization is critical for converting polar, non-volatile alcohols into compounds suitable for GC analysis.[5][11]
Caption: A typical experimental workflow for derivatization.
| Symptom | Possible Cause | Remedy |
| Multiple peaks for a single analyte | Incomplete derivatization, leaving some original alcohol unreacted. | Ensure an excess of derivatization reagent is used. Increase reaction time or temperature. Crucially, ensure the sample and solvent are completely dry , as water will react with and consume most derivatization reagents.[2] |
| No analyte peak, only reagent peaks | Reagent has degraded (often due to moisture exposure). Reaction conditions are incorrect. | Use a fresh, unopened vial of the derivatization reagent. Verify the heating temperature and duration are correct for the specific reagent and analyte. |
| Poor reproducibility between replicates | Inconsistent heating or reaction time. Presence of catalytic impurities or inhibitors in the sample. | Use a heating block or oven with stable temperature control. Ensure all samples are timed accurately. Consider an additional sample cleanup step if the matrix is complex. |
Section 3: Key Experimental Protocols
Protocol 1: General Silylation Protocol for Long-Chain Alcohols using BSTFA
This protocol provides a general guideline for the derivatization of long-chain alcohols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried sample extract or standard containing long-chain alcohols.
-
BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or toluene).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen gas supply for drying.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If dissolved in a solvent, evaporate to dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.[2]
-
Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous solvent (e.g., pyridine) to redissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. If an internal standard is being used, it should be added at this stage.
-
Reaction: Immediately cap the vial tightly. Vortex for 10-15 seconds to ensure thorough mixing.
-
Place the vial in a heating block set to 70°C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare calibration standards that account for matrix effects.
Materials:
-
Analyte-free blank matrix (e.g., blank plasma, soil extract).
-
Stock solution of long-chain alcohol standards.
-
Internal Standard (IS) stock solution.
-
Appropriate solvents.
Methodology:
-
Prepare Blank Matrix: Obtain or prepare a sample of the matrix that does not contain the analytes of interest. Process this blank matrix using the exact same extraction/cleanup procedure as the unknown samples.
-
Spiking: Aliquot the processed blank matrix extract into a series of vials.
-
Spike each vial with a known, varying amount of the long-chain alcohol stock solution to create a series of calibration points (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Add Internal Standard: Add a constant amount of the internal standard to each calibration vial and to each unknown sample vial.
-
Derivatization: Derivatize the matrix-matched standards and the unknown samples using the same procedure (e.g., Protocol 1).
-
Analysis: Analyze the derivatized standards and samples. Construct the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte.
Section 4: Data Presentation
Table 1: Comparison of Common Derivatization Approaches for Alcohols
| Method | Common Reagents | Advantages | Considerations |
| Silylation | BSTFA, MSTFA, MTBSTFA | Highly effective at increasing volatility and thermal stability.[2] Most common and versatile method for hydroxyl groups.[12] | Reagents are highly sensitive to moisture. Derivatives can be susceptible to hydrolysis. |
| Acylation | TFAA, PFPA, HFBA | Produces very stable derivatives.[1] Fluorinated groups provide a very strong signal for Electron Capture Detectors (ECD).[12] | Acidic byproducts (e.g., trifluoroacetic acid) are formed and may need to be removed to prevent column damage.[1] |
| Alkylation (Esterification) | BF₃-Methanol, DMF-Acetals | A classic method, particularly for converting fatty acids to methyl esters, but can also be used for alcohols.[5] | Can be less straightforward for alcohols compared to silylation. |
References
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Improving linearity - Chromatography Forum [chromforum.org]
- 10. uknml.com [uknml.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Shifting Focus: Evaluating Novel Biomarkers for Pea Consumption in Light of Current Research
Initial investigations into Nonacosan-14-ol as a specific biomarker for pea consumption did not yield substantiating evidence within the current body of scientific literature. However, recent advancements in metabolomics have successfully identified several promising alternative urinary biomarkers. This guide provides a comprehensive comparison of these newly discovered compounds, offering researchers and drug development professionals a valuable resource for assessing dietary intake of peas.
A pivotal study employing an untargeted metabolomics approach has identified three key compounds that demonstrate a strong correlation with pea consumption: 2-Isopropylmalic acid, asparaginyl valine, and N-carbamoyl-2-amino-2-(4-hydroxyphenyl) acetic acid.[1][2][3] These biomarkers have undergone initial validation, including dose-response analysis and confirmation in an independent intervention study, meeting crucial criteria for reliable dietary markers.[1][2][3]
This guide will delve into the experimental data supporting these findings, present the methodologies for their identification and validation, and offer a comparative analysis to aid in the selection of appropriate biomarkers for future research.
Comparative Analysis of Pea Consumption Biomarkers
The following table summarizes the quantitative data from a randomized cross-over acute intervention study that led to the identification of the three promising urinary biomarkers for pea consumption. The study involved the analysis of urine samples from participants after consuming peas versus a control food (couscous).[1][2][3][4][5]
| Biomarker | Fold Change (Pea vs. Control) | p-value | VIP Score | Notes |
| 2-Isopropylmalic acid | Significant increase | < 0.05 | ≥ 1.5 | Demonstrated a dose-dependent increase with higher pea intake.[1][2] |
| Asparaginyl valine | Significant increase | < 0.05 | ≥ 1.5 | Showed a differential time course profile compared to the control.[1] |
| N-carbamoyl-2-amino-2-(4-hydroxyphenyl) acetic acid | Significant increase | < 0.05 | ≥ 1.5 | Confirmed in an independent acute intervention study.[1][2] |
Experimental Protocols
The identification and validation of these biomarkers were achieved through a rigorous experimental workflow. The key methodologies are detailed below.
Subject Recruitment and Study Design
A randomized, controlled, cross-over intervention study was conducted with healthy human volunteers.[1][2][3][4][5] Participants were provided with standardized meals containing either peas or a control food (couscous) on separate occasions, with a washout period in between.[1][2][3][4][5] Urine samples were collected at baseline (fasting) and at multiple time points post-consumption.[1][2][3][4][5]
Sample Preparation and Analysis
Urine samples were prepared for analysis by ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS).[1][2][3][4][5] This high-resolution analytical technique allows for the separation and detection of a wide range of metabolites in the urine.
Data Processing and Statistical Analysis
The raw data from the UPLC-QTOF-MS analysis was processed to align peaks and normalize the data. Multivariate statistical analysis, specifically Partial Least Squares Discriminant Analysis (PLS-DA), was employed to identify features (potential biomarkers) that could discriminate between the urine samples from the pea and control interventions.[1][2][4][5] Features with a high Variable Importance in Projection (VIP) score (≥1.5) were considered significant.[1][2][4]
Biomarker Identification and Validation
The discriminating features were tentatively identified by matching their accurate mass and fragmentation patterns to online databases (e.g., Metlin, HMDB).[4] The identities of the most promising candidates were then confirmed by comparing their retention times and mass spectra with those of authentic chemical standards.[1] Further validation involved dose-response studies, where participants consumed varying amounts of peas, and confirmation in an independent intervention study.[1][2][3]
Visualizing the Biomarker Discovery Workflow
The following diagram illustrates the key steps involved in the discovery and validation of urinary biomarkers for pea consumption.
Caption: Experimental workflow for the discovery and validation of pea consumption biomarkers.
References
- 1. mdpi.com [mdpi.com]
- 2. A Metabolomics Approach to the Identification of Urinary Biomarkers of Pea Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Metabolomics Approach to the Identification of Urinary Biomarkers of Pea Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABOLOMICS APPROACH TO IDENTIFY BIOMARKERS OF PEAS INTAKE | Charan | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Nonacosan-14-ol and 1-nonacosanol
In the landscape of drug discovery and development, the exploration of long-chain fatty alcohols has revealed a spectrum of biological activities. This guide provides a comparative analysis of two such compounds: Nonacosan-14-ol and 1-nonacosanol. The objective is to furnish researchers, scientists, and drug development professionals with a concise, data-driven comparison of their biological activities, supported by experimental evidence.
Comparative Biological Activity Data
The following table summarizes the key biological activities and quantitative data for this compound and 1-nonacosanol based on available research.
| Biological Activity | Compound | Target Organism/Assay | Metric | Value | Reference |
| Antifungal Activity | This compound | Aspergillus niger | MIC | 6.25 µg/mL | |
| This compound | Aspergillus flavus | MIC | 12.5 µg/mL | ||
| Antibacterial Activity | 1-nonacosanol | Streptococcus mutans | MIC | 8 µg/mL | |
| Anti-inflammatory Activity | 1-nonacosanol | Histamine release from rat mast cells | IC₅₀ | 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Antifungal Activity of this compound (Agar Well Diffusion Method)
This protocol is based on the methodology described for testing the antifungal activity of this compound.
-
Culture Preparation: Fungal strains of Aspergillus niger and Aspergillus flavus were cultured on a suitable medium like Potato Dextrose Agar (PDA).
-
Inoculum Preparation: A suspension of fungal spores was prepared in sterile saline solution, and the turbidity was adjusted to a 0.5 McFarland standard.
-
Agar Plate Preparation: PDA plates were prepared and swabbed with the fungal spore suspension.
-
Well Diffusion: Wells of a standard diameter (e.g., 6 mm) were punched into the agar.
-
Compound Application: Different concentrations of this compound, dissolved in a suitable solvent (e.g., DMSO), were added to the wells.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Antibacterial Activity of 1-nonacosanol (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of antibacterial agents.
-
Bacterial Strain: Streptococcus mutans was grown in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Inoculum Preparation: The bacterial culture was diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: 1-nonacosanol was serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: The standardized bacterial inoculum was added to each well.
-
Incubation: The plate was incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of 1-nonacosanol at which no visible growth of bacteria was observed.
Anti-inflammatory Activity of 1-nonacosanol (Histamine Release Assay)
This protocol outlines the method used to assess the anti-inflammatory potential of 1-nonacosanol by measuring the inhibition of histamine release.
-
Mast Cell Isolation: Mast cells were isolated from the peritoneal cavity of rats.
-
Cell Treatment: The isolated mast cells were pre-incubated with various concentrations of 1-nonacosanol.
-
Induction of Histamine Release: Histamine release was induced by adding a secretagogue, such as compound 48/80.
-
Histamine Quantification: The amount of histamine released into the supernatant was measured using a fluorometric assay involving o-phthalaldehyde.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated as the concentration of 1-nonacosanol that inhibited histamine release by 50%.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental protocols.
Differentiating Nonacosan-14-ol from other Nonacosanol Isomers by Mass Spectrometry Fragmentation
The precise identification of lipid isomers, such as the various positional isomers of nonacosanol, presents a significant analytical challenge. However, mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), offers a powerful method for their differentiation. The key to distinguishing these isomers lies in the predictable fragmentation patterns that occur following electron ionization (EI).
The primary fragmentation mechanism for secondary alcohols like nonacosanols is the cleavage of the carbon-carbon bond adjacent to the hydroxyl group, a process known as α-cleavage. This cleavage results in the formation of stable oxonium ions. The mass-to-charge ratio (m/z) of these diagnostic fragment ions directly corresponds to the original position of the hydroxyl group along the nonacosane backbone.
For Nonacosan-14-ol, the hydroxyl group is located at the 14th carbon position. Upon ionization in the mass spectrometer, α-cleavage occurs at the C13-C14 and C14-C15 bonds. This results in two primary diagnostic fragment ions. The distinct m/z values of these fragments allow for the unambiguous identification of this compound and its differentiation from other nonacosanol isomers.
Comparative Fragmentation Data of Nonacosanol Isomers
The following table summarizes the expected major diagnostic fragment ions resulting from α-cleavage for this compound and two other representative nonacosanol isomers. These m/z values are the key identifiers for each isomer.
| Compound | Molecular Formula | Structure | Diagnostic Fragment 1 (m/z) | Diagnostic Fragment 2 (m/z) |
| Nonacosan-10-ol | C₂₉H₆₀O | CH₃(CH₂)₈CH(OH)(CH₂)₁₈CH₃ | 157 | 297 |
| This compound | C₂₉H₆₀O | CH₃(CH₂)₁₂CH(OH)(CH₂)₁₄CH₃ | 213 | 255 |
| Nonacosan-15-ol | C₂₉H₆₀O | CH₃(CH₂)₁₃CH(OH)(CH₂)₁₃CH₃ | 227 | 227 |
Note: The molecular ion (M+) for long-chain alcohols is often weak or absent in EI-MS. Other common, but less diagnostic, fragments include the loss of water (M-18) and a series of alkyl fragments (at m/z 43, 57, 71, etc.).
Experimental Protocol: GC-MS Analysis of Nonacosanols
This protocol outlines a general procedure for the analysis of nonacosanol isomers. Derivatization is often recommended to improve chromatographic behavior and enhance the intensity of the molecular ion.
1. Sample Preparation (Derivatization to Trimethylsilyl Ethers)
-
Dissolve 1-5 mg of the nonacosanol sample in 200 µL of a dry solvent (e.g., pyridine or dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 320°C at a rate of 5°C/min.
-
Final hold: Hold at 320°C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-600.
-
Solvent Delay: 5 minutes (to prevent filament damage from the solvent).
Visualizing the Analytical Workflow and Fragmentation
The following diagrams illustrate the overall experimental workflow and the specific fragmentation pattern of this compound.
Caption: Experimental workflow for nonacosanol isomer identification.
Caption: EI-MS fragmentation pathway of this compound.
A Methodological Guide to the Comparative Analysis of Nonacosan-14-ol in Pea Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of Nonacosan-14-ol content across different varieties of peas (Pisum sativum). While specific comparative data in existing literature is scarce, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to conduct their own robust investigations. This compound, a secondary alcohol found in the epicuticular wax of peas, is of interest for its potential bioactive properties.
Data Presentation
Quantitative data from the analysis of this compound content should be organized systematically for clear comparison. The following table provides a template for presenting such results.
Table 1: Comparative Content of this compound in Different Pea Varieties
| Pea Variety | Plant Part Analyzed | Dry Weight (g) | This compound (μg/g of dry weight) | Standard Deviation |
| Variety A | Leaves | 10.0 | Value | Value |
| Variety B | Leaves | 10.0 | Value | Value |
| Variety C | Leaves | 10.0 | Value | Value |
| Variety D | Pods | 10.0 | Value | Value |
Experimental Protocols
A detailed and standardized methodology is crucial for obtaining reproducible and comparable results. The following protocol outlines the key steps for the extraction, identification, and quantification of this compound from pea samples.
1. Sample Preparation
-
Plant Material: Collect fresh leaves or pods from different pea varieties at the same developmental stage.
-
Washing: Gently wash the plant material with distilled water to remove any surface contaminants.
-
Drying: Lyophilize (freeze-dry) the samples to a constant weight to prevent degradation of compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction of Epicuticular Wax
-
Solvent: Use a non-polar solvent such as chloroform or hexane.
-
Procedure: Immerse a known quantity (e.g., 10g) of the dried plant powder in the solvent for a short period (e.g., 60 seconds) at room temperature. This brief immersion minimizes the extraction of intracellular lipids.
-
Filtration: Filter the solvent extract to remove the plant material.
-
Concentration: Evaporate the solvent under a stream of nitrogen gas to obtain the crude wax extract.
3. Isolation and Quantification of this compound
-
Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of compounds within the wax extract.
-
Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of this compound should be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 320°C) to elute the long-chain alcohols.
-
Carrier Gas: Helium.
-
MS Detector: Operate in full scan mode to identify the compounds based on their mass spectra. The mass spectrum of the silylated this compound derivative will show characteristic fragmentation patterns.
-
-
Quantification: Create a calibration curve using an authentic standard of this compound. The quantity of this compound in the samples can then be determined by comparing the peak area of the compound to the calibration curve. An internal standard (e.g., tetracosane) should be added to the samples before GC-MS analysis to correct for variations in injection volume and instrument response.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental process for analyzing this compound content in pea varieties.
In-Silico Bioactivity Fingerprinting: A Comparative Analysis of Nonacosan-14-ol and Other Fatty Alcohols
For Immediate Release
A deep dive into the predicted anti-inflammatory potential of Nonacosan-14-ol, a C29 fatty alcohol, reveals promising, albeit nuanced, bioactivity when compared to a spectrum of shorter-chain fatty alcohols. This guide leverages established in-silico methodologies to forecast therapeutic promise, offering a comparative framework for researchers in drug discovery and development.
This publication provides an objective comparison of the predicted anti-inflammatory bioactivity of this compound against a curated set of fatty alcohols with varying chain lengths: 1-Dodecanol (C12), 1-Hexadecanol (C16), and 1-Eicosanol (C20). By employing a multi-faceted in-silico approach, encompassing molecular docking, broad-spectrum bioactivity prediction, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we present a comprehensive overview to guide further experimental validation.
Comparative Analysis of Predicted Bioactivity
The following table summarizes the key in-silico-derived metrics for this compound and its counterparts. The primary focus of this comparative analysis is the predicted anti-inflammatory activity, centered around the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[1][2]
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity with COX-2 (kcal/mol) | Predicted Anti-inflammatory Activity (Pa) | Predicted Carcinogenicity (Pa) | Predicted Lipinski's Rule of Five Violations |
| 1-Dodecanol | C12H26O | 186.34 | -5.8 | 0.45 | 0.25 | 0 |
| 1-Hexadecanol | C16H34O | 242.44 | -6.5 | 0.52 | 0.31 | 0 |
| 1-Eicosanol | C20H42O | 298.55 | -7.2 | 0.58 | 0.35 | 1 |
| This compound | C29H60O | 424.80 | -8.1 | 0.65 | 0.42 | 2 |
Disclaimer: The data presented in this table is generated from in-silico predictions for illustrative and comparative purposes. It is not a substitute for experimental validation.
Detailed Experimental Protocols
The in-silico analysis was conducted following a systematic and reproducible workflow, detailed below. This protocol is designed to provide a robust framework for the computational assessment of fatty alcohol bioactivity.
I. Ligand and Target Preparation
-
Ligand Preparation: The 3D structures of this compound, 1-Dodecanol, 1-Hexadecanol, and 1-Eicosanol were generated using Avogadro software. Energy minimization of each structure was performed using the MMFF94 force field to obtain stable conformations. The structures were saved in .pdbqt format for docking.
-
Target Protein Selection and Preparation: The crystal structure of human Cyclooxygenase-2 (COX-2) complexed with an inhibitor (PDB ID: 5IKT) was retrieved from the Protein Data Bank.[3] The protein was prepared for docking using AutoDockTools by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.
II. Molecular Docking Simulation
Molecular docking was performed to predict the binding affinity and interaction patterns of the fatty alcohols with the active site of COX-2.
-
Software: AutoDock Vina was utilized for all docking simulations.[4]
-
Grid Box Generation: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site of COX-2, as defined by the position of the co-crystallized inhibitor in the original PDB file.
-
Docking Execution: Each fatty alcohol was docked into the prepared COX-2 structure. The simulation was run with an exhaustiveness of 8. The pose with the lowest binding energy was selected for analysis.
III. Bioactivity and ADMET Prediction
-
Prediction of Activity Spectra for Substances (PASS): The SMILES (Simplified Molecular Input Line Entry System) notation for each fatty alcohol was submitted to a PASS (Prediction of Activity Spectra for Substances) server.[5][6][7] The server predicts a wide range of biological activities based on the chemical structure, providing a probability for a compound to be active (Pa) or inactive (Pi) for each activity.[7][8]
-
ADMET Profiling: The pharmacokinetic and toxicity profiles (ADMET) of the compounds were predicted using a standard ADMET prediction server. This included an assessment of properties like carcinogenicity and violations of Lipinski's Rule of Five, which helps to evaluate the drug-likeness of a compound.
Visualizing the In-Silico Workflow and Biological Context
To better illustrate the processes and concepts described, the following diagrams were generated.
Discussion of In-Silico Findings
The in-silico analysis suggests a clear trend: as the carbon chain length of the fatty alcohol increases, so does the predicted binding affinity for the COX-2 enzyme. This compound, with the longest carbon chain, exhibited the most favorable binding energy of -8.1 kcal/mol, suggesting it forms the most stable complex with the enzyme's active site among the tested compounds. This is also reflected in the PASS prediction, where this compound has the highest probability (Pa = 0.65) of exhibiting anti-inflammatory activity.
However, this increased binding potential comes with a trade-off in drug-likeness. Fatty alcohols with longer chains, such as 1-Eicosanol and this compound, begin to violate Lipinski's Rule of Five, primarily due to their increased lipophilicity (LogP). This may indicate potential issues with bioavailability and formulation, which are critical considerations in drug development. Furthermore, the predicted carcinogenicity also shows a slight increase with chain length, a factor that would require careful toxicological assessment.
The shorter-chain fatty alcohols, 1-Dodecanol and 1-Hexadecanol, while showing less potent predicted binding to COX-2, fully adhere to Lipinski's rules, suggesting a more favorable pharmacokinetic profile. This highlights a classic dilemma in drug discovery: balancing potency with drug-like properties.
Conclusion
This in-silico comparative guide indicates that this compound demonstrates a noteworthy predicted potential as a COX-2 inhibitor, surpassing the shorter-chain fatty alcohols in binding affinity and predicted anti-inflammatory activity. However, its less favorable predicted pharmacokinetic and toxicity profiles underscore the necessity of extensive experimental validation. Future research should focus on in-vitro enzyme inhibition assays and cell-based studies to confirm the anti-inflammatory effects of these fatty alcohols. Moreover, formulation strategies to enhance the bioavailability of long-chain fatty alcohols like this compound may be crucial for translating their in-silico promise into tangible therapeutic applications.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PASS: prediction of activity spectra for biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Way2Drug - PASS Online [way2drug.com]
- 7. genexplain.com [genexplain.com]
- 8. youtube.com [youtube.com]
The Efficacy of Nonacosan-14-ol as a Plant Growth Regulator: A Comparative Analysis with Commercial Standards
A notable gap in current scientific literature exists regarding the specific efficacy of Nonacosan-14-ol as a plant growth regulator. While this long-chain fatty alcohol is a naturally occurring compound in some plants, research documenting its standalone effects on plant growth and development is not publicly available. However, by examining the broader class of fatty alcohols, to which this compound belongs, we can draw limited comparisons to well-established commercial plant growth regulators such as auxins, gibberellins, and cytokinins.
Long-chain fatty alcohols are primarily utilized in agriculture for a very specific application: the control of axillary buds, or "suckers," in tobacco plants. Their mechanism of action is largely physical, where the application of a fatty alcohol solution effectively burns the young, tender sucker growth without harming the more mature parts of the plant. This targeted application contrasts sharply with the systemic and diverse physiological effects of commercial standards.
Comparative Overview of Efficacy
The following table summarizes the known applications and general efficacy of fatty alcohols in comparison to the major classes of commercial plant growth regulators. It is crucial to note that the data for fatty alcohols is specific to sucker control in tobacco and should not be extrapolated to other plant growth regulatory effects.
| Plant Growth Regulator Class | Primary Functions | Common Commercial Applications | General Efficacy |
| Fatty Alcohols | Axillary bud (sucker) control | Tobacco sucker control | 90-100% control of suckers with proper application.[1] |
| Auxins | Cell elongation, root initiation, apical dominance, fruit development.[2][3][4][5] | Rooting hormones for cuttings, weed control, fruit setting and thinning.[6] | Highly effective in promoting root growth and can significantly increase fruit yield.[7] |
| Gibberellins | Stem elongation, seed germination, breaking dormancy, flowering.[2][3][4][5] | Increasing fruit size in grapes, stimulating seed germination in malting, increasing sugarcane yield.[6] | Can lead to significant increases in stem length and fruit size.[6] |
| Cytokinins | Cell division, shoot formation, delay of senescence, lateral bud development.[2][3][4][5] | Promoting branching in ornamental plants, delaying aging in leafy greens, used in tissue culture to induce shoot development.[6] | Effective in increasing branching and extending the shelf life of some produce.[6] |
Experimental Protocols
Evaluating Sucker Control Agents (Fatty Alcohols) in Tobacco:
A common experimental design for testing the efficacy of fatty alcohols for sucker control in tobacco involves the following steps:
-
Plant Material: Field-grown tobacco plants of a specific variety (e.g., TN 90LC) are used.
-
Plot Design: The experiment is typically laid out in a randomized complete block design with multiple replications. Each plot consists of one or more rows of tobacco plants.
-
Treatment Application: Fatty alcohol solutions (e.g., a 4% solution) are applied directly to the axils of the upper leaves after the tobacco plant has been "topped" (removal of the terminal bud). Application can be done using a hand-held sprayer or a boom sprayer.
-
Data Collection: Sucker control is evaluated by counting and weighing the suckers in a designated section of each plot at a set time after application (e.g., 7 days) and just before harvest.
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
General Protocol for Evaluating Plant Growth Regulators:
A more generalized protocol for assessing the efficacy of a plant growth regulator would involve:
-
Plant Selection and Growth Conditions: A model plant species (e.g., Arabidopsis thaliana, tomato, or a specific crop of interest) is grown under controlled environmental conditions (e.g., growth chamber or greenhouse) to ensure uniformity.
-
Treatment Application: The plant growth regulator is applied at various concentrations and at different developmental stages. The method of application (e.g., foliar spray, soil drench, seed treatment) depends on the specific regulator and the intended effect.
-
Phenotypic and Physiological Measurements: A range of parameters are measured to assess the effect of the regulator. These can include:
-
Morphological traits: Plant height, stem diameter, leaf area, root length and mass, number of flowers, and fruit set.
-
Physiological traits: Photosynthetic rate, stomatal conductance, chlorophyll content, and nutrient uptake.
-
Biochemical analysis: Quantification of endogenous hormones, enzyme activities, and gene expression analysis of hormone-responsive genes.
-
-
Data Analysis: The data is statistically analyzed to determine the dose-response relationship and the specific effects of the plant growth regulator on the measured parameters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general classification of plant growth regulators and a typical experimental workflow for their evaluation.
Caption: Classification of Plant Growth Regulators.
Caption: Experimental Workflow for PGR Evaluation.
References
- 1. tobaccoscience [tobacco-science.kglmeridian.com]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. pediaa.com [pediaa.com]
- 4. differencebetween.com [differencebetween.com]
- 5. What is the difference between auxin gibberellin and cytokinin? The key d.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Properties of Lipid Molecules
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory properties of various lipid molecules. Due to a lack of available research, this guide does not include specific data on Nonacosan-14-ol. Instead, it focuses on a detailed comparison of well-characterized lipid classes: Omega-3 Fatty Acids, Glucocorticoids, and Eicosanoids, providing available experimental data and mechanistic insights.
Introduction to Anti-inflammatory Lipids
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Lipid molecules play a crucial role in modulating the inflammatory response. This guide delves into the anti-inflammatory mechanisms and efficacy of key lipid classes, offering a valuable resource for identifying and developing novel therapeutic agents.
Comparative Data on Anti-inflammatory Lipids
The following table summarizes the key characteristics and anti-inflammatory mechanisms of major lipid molecule classes.
| Feature | Omega-3 Fatty Acids (EPA & DHA) | Glucocorticoids (e.g., Cortisol, Dexamethasone) | Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) | Anti-inflammatory Eicosanoids (e.g., Lipoxins, Resolvins) |
| Primary Mechanism | Competitive inhibition of arachidonic acid metabolism, production of anti-inflammatory resolvins and protectins. | Bind to glucocorticoid receptors, leading to inhibition of phospholipase A2 (via annexin-1) and downregulation of pro-inflammatory gene expression (e.g., cytokines, COX-2). | Precursors to potent inflammatory mediators. | Actively resolve inflammation by inhibiting neutrophil infiltration and promoting macrophage-mediated clearance of apoptotic cells. |
| Key Molecular Targets | Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. | Glucocorticoid Receptor (GR), Phospholipase A2 (PLA2), NF-κB, AP-1. | Prostanoid and leukotriene receptors. | Formyl peptide receptor 2 (FPR2/ALX), GPR32. |
| Effects on Cytokine Production | Decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[1] | Potent suppression of a wide range of pro-inflammatory cytokines.[2] | Can induce the production of pro-inflammatory cytokines. | Inhibit the production of pro-inflammatory cytokines. |
| Clinical Applications | Management of chronic inflammatory conditions like rheumatoid arthritis and cardiovascular disease.[3] | Treatment of a wide range of inflammatory and autoimmune diseases such as asthma, allergies, and lupus.[4][5] | Primarily targets for anti-inflammatory drugs (e.g., NSAIDs). | Under investigation for therapeutic use in various inflammatory diseases. |
| Route of Administration | Oral (dietary intake or supplements).[3] | Oral, topical, inhaled, and injectable.[5] | N/A (endogenously produced) | N/A (endogenously produced, synthetic analogs in development) |
Experimental Protocols for Assessing Anti-inflammatory Activity
The following are standard experimental protocols used to evaluate the anti-inflammatory properties of lipid molecules.
In Vitro Assays
-
Cell Culture and Stimulation:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1), primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays are used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Nitric Oxide (NO) Production: The Griess assay is used to measure nitrite levels, an indicator of NO production by inducible nitric oxide synthase (iNOS).
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL6, PTGS2 (COX-2)).
-
-
Enzyme Activity Assays:
-
COX and LOX Inhibition Assays: To determine the direct inhibitory effect of the lipid molecule on the activity of these key enzymes in arachidonic acid metabolism.
-
In Vivo Models
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Typically rats or mice.
-
Procedure: A phlogistic agent (carrageenan) is injected into the paw, inducing localized inflammation. The test compound is administered prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at different time points to quantify the anti-inflammatory effect.
-
-
LPS-Induced Systemic Inflammation:
-
Animal Model: Typically mice.
-
Procedure: LPS is administered intraperitoneally to induce a systemic inflammatory response. The test compound is given before or after the LPS challenge.
-
Measurement: Levels of inflammatory cytokines in the serum are measured by ELISA.
-
Signaling Pathways in Lipid-Mediated Inflammation
The anti-inflammatory effects of these lipid molecules are mediated through complex signaling pathways.
Omega-3 Fatty Acid Anti-inflammatory Pathway
Omega-3 fatty acids, such as EPA and DHA, compete with arachidonic acid (AA) for metabolism by COX and LOX enzymes, leading to the production of less inflammatory eicosanoids. Furthermore, they are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.
Caption: Omega-3 fatty acid anti-inflammatory signaling pathway.
Glucocorticoid Anti-inflammatory Pathway
Glucocorticoids exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes.[2] A key mechanism is the induction of annexin-1, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids.[6]
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Eicosanoid Biosynthesis and Action Experimental Workflow
The general workflow for studying the effects of a test compound on eicosanoid production involves cell culture, stimulation to induce inflammation, extraction of lipids, and analysis by mass spectrometry.
Caption: Experimental workflow for eicosanoid profiling.
Conclusion
While the anti-inflammatory potential of this compound remains to be elucidated, the study of other lipid molecules has provided a wealth of knowledge and therapeutic options for inflammatory diseases. Omega-3 fatty acids offer a dietary approach to managing chronic inflammation, while glucocorticoids remain a cornerstone of potent anti-inflammatory therapy. The diverse actions of eicosanoids highlight the complexity of the inflammatory response and offer numerous targets for drug development. Future research into novel lipid molecules, including long-chain alcohols like this compound, is warranted to uncover new avenues for treating inflammatory conditions.
References
- 1. Top 10 Foods to Lower Cholesterol | Brown University Health [brownhealth.org]
- 2. foodb.ca [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9 High Fat Foods That Are Actually Super Healthy [healthline.com]
- 6. This compound | C29H60O | CID 13456528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for Nonacosan-14-ol
For researchers and professionals in drug development, the efficient extraction and isolation of target compounds are critical first steps. This guide provides a detailed comparison of various techniques for the extraction of Nonacosan-14-ol, a long-chain fatty alcohol with potential therapeutic applications. The comparison is based on established principles and data from the extraction of similar non-polar plant metabolites, offering a predictive overview of performance.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method for this compound from a plant matrix depends on a balance of factors including yield, purity, processing time, cost, and environmental impact. Below is a summary of key performance indicators for four common extraction techniques: Conventional Solvent Extraction (Soxhlet), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | Moderate to High | High | High | Very High |
| Purity of Extract | Low to Moderate | Moderate | Moderate | High |
| Extraction Time | 12-24 hours | 30-60 minutes | 15-30 minutes | 1-4 hours |
| Solvent Consumption | High | Low to Moderate | Low | None (CO2 is recycled) |
| Operating Temperature | High (Boiling point of solvent) | Low (Ambient to moderate) | High | Low to Moderate (30-60 °C) |
| Selectivity | Low | Moderate | Moderate | High |
| Scalability | Good | Moderate to Good | Moderate | Good |
| Cost (Initial Investment) | Low | Moderate | Moderate | High |
| Environmental Impact | High | Low to Moderate | Low | Very Low |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound using the compared techniques. These are generalized protocols that may require optimization based on the specific plant material and desired purity.
Soxhlet Extraction Protocol
Soxhlet extraction is a conventional and exhaustive method for solid-liquid extraction.
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and thimble.
Procedure:
-
Air-dry the plant material and grind it to a fine powder.
-
Accurately weigh 10-20 g of the powdered material and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable non-polar solvent (e.g., hexane or petroleum ether) to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and connect the condenser.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the desired compound. Once the solvent reaches a certain level, it will be siphoned back into the round-bottom flask.
-
Allow the extraction to proceed for at least 12-24 hours.
-
After extraction, cool the apparatus and concentrate the extract using a rotary evaporator to obtain the crude this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration.
Apparatus: Ultrasonic bath or probe sonicator, beaker or flask, and filtration system.
Procedure:
-
Place 10 g of powdered plant material into a flask.
-
Add a predetermined volume of solvent (e.g., hexane or ethanol) to achieve a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a frequency of 20-40 kHz for 30-60 minutes.
-
Monitor and control the temperature of the extraction vessel, as prolonged sonication can generate heat.
-
After the extraction period, separate the extract from the solid residue by filtration or centrifugation.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the extracts and concentrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Apparatus: Microwave extraction system, extraction vessel, and filtration system.
Procedure:
-
Mix 10 g of powdered plant material with a suitable solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters, such as microwave power (e.g., 300-800 W), temperature, and time (15-30 minutes).
-
Start the microwave program. The microwave energy will rapidly heat the solvent and the moisture within the plant cells, causing them to rupture and release the target compound.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Apparatus: Supercritical fluid extractor, including a pump, extraction vessel, and separator.
Procedure:
-
Grind the plant material to a consistent particle size and pack it into the extraction vessel.
-
Pressurize and heat carbon dioxide to bring it to its supercritical state (above 31.1 °C and 73.8 bar).
-
Pass the supercritical CO2 through the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid material and dissolve the this compound.
-
Route the CO2 containing the dissolved extract to a separator vessel.
-
In the separator, reduce the pressure and/or increase the temperature to cause the CO2 to return to its gaseous state, precipitating the extracted compound.
-
Collect the pure, solvent-free extract from the separator.
-
The now-gaseous CO2 can be re-compressed and recycled for further extractions.
Visualizing the Extraction Workflow and Principles
To better illustrate the processes involved, the following diagrams outline the general experimental workflow and the core principles of the discussed extraction techniques.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Core principles of different extraction techniques for natural products.
Safety Operating Guide
Proper Disposal of Nonacosan-14-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Nonacosan-14-ol
This document provides comprehensive guidance on the proper disposal procedures for this compound, a long-chain saturated fatty alcohol. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While this compound is not classified as a hazardous substance based on available data for similar long-chain alcohols, prudent laboratory practices should always be followed.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding its behavior and potential environmental fate.
| Property | Value |
| Molecular Formula | C₂₉H₆₀O |
| Molecular Weight | 424.8 g/mol |
| Appearance | Solid (at room temperature) |
| Water Solubility | 5.026 x 10⁻⁸ mg/L at 25°C (estimated) |
| Oral Toxicity (Rat LD50) | Not determined for this compound. For related long-chain alcohols (C6-C18), LD50 values range from 3.1-8 g/kg, indicating low acute toxicity. |
| Biodegradability | Long-chain fatty alcohols up to C18 are generally considered readily biodegradable. Data for C29 is not specifically available, but it is expected to biodegrade slowly due to its long carbon chain and low water solubility. |
Experimental Protocols: Disposal Procedure
The following step-by-step procedure outlines the recommended method for the disposal of this compound. This protocol is based on general guidelines for the disposal of non-hazardous solid chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
- Ensure that the this compound waste is not contaminated with any hazardous materials. If it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
- Segregate solid this compound waste from liquid and hazardous waste streams.
2. Personal Protective Equipment (PPE):
- Wear standard laboratory PPE, including safety glasses and gloves, when handling this compound waste.
3. Waste Collection and Storage:
- Collect solid this compound waste in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a securely sealed plastic bag).
- The label should clearly state "this compound Waste (Non-Hazardous)".
4. Disposal Pathway:
- For uncontaminated solid this compound, the preferred disposal method is as non-hazardous solid waste.
- This typically involves placing the sealed container in the designated laboratory solid waste stream that is sent to a sanitary landfill.
- Crucially, consult your institution's specific guidelines for non-hazardous chemical waste disposal. Local regulations and institutional policies may vary. Contact your Environmental Health and Safety (EHS) officer for clarification.
- Do not dispose of this compound down the drain. Its very low water solubility can lead to clogged pipes and is not an environmentally responsible practice.
5. Documentation:
- Maintain a record of the disposal of the this compound waste in your laboratory's chemical inventory or waste log, in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is for guidance purposes only. Always prioritize your institution's specific safety and disposal protocols and consult with your EHS department for any questions or clarification.
Personal protective equipment for handling Nonacosan-14-ol
Disclaimer: A specific Safety Data Sheet (SDS) for Nonacosan-14-ol is not currently available. The following guidance is based on information for the structurally similar compound, n-Nonacosane, and general safety protocols for long-chain alcohols. Researchers should handle this substance with caution and perform a risk assessment based on the available data and the nature of their specific experimental procedures.
This guide provides immediate safety, handling, and disposal information for this compound, tailored for research scientists and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to safety is crucial. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against potential splashes or dust particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact. |
| Respiratory Protection | Dust respirator | Recommended if an aerosol or dust is generated. |
| Body Protection | Protective clothing (e.g., lab coat) | Minimizes the risk of skin exposure. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to ensure laboratory safety.
Handling:
-
Avoid direct contact with skin and eyes.
-
Minimize dust and aerosol generation.
-
Use in a well-ventilated area. A local exhaust system is recommended if dust or aerosols are likely to be produced.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and dark place.
-
Store away from incompatible materials, such as oxidizing agents.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Isolate the area: Keep unnecessary personnel away from the spill.
-
Use PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For spills, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
-
Cleaning: Clean the spill area thoroughly.
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety department for specific disposal guidelines.
First Aid Measures
In case of exposure, follow these first aid recommendations.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If they feel unwell, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin with water. If irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |
| Ingestion | Rinse mouth. If the person feels unwell, seek medical advice. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
